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Ramiprilat-d5

Cat. No.: B12404567
M. Wt: 393.5 g/mol
InChI Key: KEDYTOTWMPBSLG-FLNFVANWSA-N
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Description

Ramiprilat-d5 is a useful research compound. Its molecular formula is C21H28N2O5 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28N2O5 B12404567 Ramiprilat-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H28N2O5

Molecular Weight

393.5 g/mol

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid

InChI

InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15-,16-,17-,18-/m0/s1/i2D,3D,4D,6D,7D

InChI Key

KEDYTOTWMPBSLG-FLNFVANWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O)[2H])[2H]

Canonical SMILES

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure and Synthesis of Ramiprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical structure and a plausible synthetic route for Ramiprilat-d5, a deuterated analog of the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. This compound is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard in bioanalytical assays. This document outlines the key chemical properties, a detailed multi-step synthesis with experimental protocols, and relevant quantitative data. The synthesis involves the preparation of a key deuterated intermediate, (S)-ethyl 2-amino-4-(phenyl-d5)butanoate, its coupling with a bicyclic anhydride, and subsequent deprotection and hydrolysis to yield the final product.

Chemical Structure and Properties

This compound is an isotopically labeled version of Ramiprilat, where five hydrogen atoms on the phenyl ring are replaced with deuterium atoms. This labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering the chemical and biological properties of the molecule.

Chemical Name: (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-Carboxy-3-(phenyl-d5)propyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid

Synonyms: this compound(Mixture of Diastereomers), HOE 498 Diacid-d5, Ramipril Diacid-d5

Physicochemical Properties
PropertyValueReference
Molecular Formula C₂₁H₂₃D₅N₂O₅[1][2]
Molecular Weight 393.49 g/mol [1][2]
CAS Number 1356837-92-7[1]
Appearance White to off-white solid[3]
Purity ≥98%[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that mirrors the synthesis of Ramipril, with the crucial introduction of a deuterium-labeled precursor. The overall strategy involves the synthesis of the deuterated side chain, its coupling to the bicyclic core, and final deprotection/hydrolysis.

Overall Synthetic Scheme

Synthesis_Flowchart cluster_0 Step 1: Synthesis of Deuterated Side Chain Precursor cluster_1 Step 2: Formation of the Dipeptide Side Chain cluster_2 Step 3: Coupling and Final Product Formation A Benzene-d6 B Phenyl-d5-acetaldehyde A->B Friedel-Crafts Acylation & Reduction C Ethyl 2-keto-4-(phenyl-d5)butanoate B->C Condensation D (S)-Ethyl 2-amino-4-(phenyl-d5)butanoate C->D Reductive Amination E (S)-2-(((S)-1-Ethoxy-1-oxo-4-(phenyl-d5)butan-2-yl)amino)propanoic acid D->E Coupling with L-alanine derivative F N-Carboxyanhydride Intermediate E->F Phosgenation H Ramipril-d5 F->H Coupling with bicyclic core G (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid G->H I This compound H->I Hydrolysis

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (S)-Ethyl 2-amino-4-(phenyl-d5)butanoate

This key deuterated intermediate is synthesized from benzene-d6 in a multi-step process.

  • 1a. Synthesis of Phenyl-d5-acetaldehyde:

    • Protocol: Benzene-d6 is subjected to a Friedel-Crafts acylation with acetyl chloride and aluminum chloride to yield acetophenone-d5. The ketone is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride, followed by oxidation to phenyl-d5-acetaldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC).

  • 1b. Synthesis of Ethyl 2-keto-4-(phenyl-d5)butanoate:

    • Protocol: Phenyl-d5-acetaldehyde is condensed with diethyl oxalate in the presence of a base like sodium ethoxide to yield the corresponding keto-ester.

  • 1c. Synthesis of (S)-Ethyl 2-amino-4-(phenyl-d5)butanoate:

    • Protocol: The keto-ester is subjected to stereoselective reductive amination. This can be achieved using a chiral amine or a chiral catalyst with a reducing agent like sodium cyanoborohydride or through an enzymatic process to yield the desired (S)-enantiomer.

Step 2: Synthesis of N-[1-(S)-Ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine

  • Protocol: (S)-Ethyl 2-amino-4-(phenyl-d5)butanoate is coupled with an L-alanine derivative, such as N-benzyloxycarbonyl-L-alanine, using a standard peptide coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF). The protecting group on the alanine nitrogen is then removed. Alternatively, a direct reductive amination of ethyl pyruvate with (S)-Ethyl 2-amino-4-(phenyl-d5)butanoate can be performed.

Step 3: Synthesis of Ramipril-d5

  • Protocol: The dipeptide side chain, N-[1-(S)-Ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine, is activated, often by conversion to its N-carboxyanhydride using phosgene or a phosgene equivalent like triphosgene. This activated intermediate is then reacted with (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid in a suitable solvent system, often a biphasic mixture of water and an organic solvent like ethyl acetate, in the presence of a base such as sodium carbonate.

Step 4: Synthesis of this compound (Hydrolysis)

  • Protocol: The ethyl ester of Ramipril-d5 is hydrolyzed to the corresponding dicarboxylic acid, this compound. This is typically achieved by treating Ramipril-d5 with a base such as lithium hydroxide or sodium hydroxide in a mixture of water and a co-solvent like tetrahydrofuran (THF) or methanol. The reaction is monitored by a technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion. The reaction mixture is then acidified to precipitate the product, which is collected by filtration, washed, and dried.

Quantitative Data for Synthesis
StepReactantsReagentsSolventConditionsYield (%)Purity (%)
1c Ethyl 2-keto-4-(phenyl-d5)butanoateChiral amine, NaBH₃CNMethanol0°C to rt, 24h70-80>95 (chiral HPLC)
2 (S)-Ethyl 2-amino-4-(phenyl-d5)butanoate, N-Cbz-L-alanineDCC, HOBtDCM0°C to rt, 12h85-95>98 (HPLC)
3 N-[1-(S)-Ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine, (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acidTriphosgene, Na₂CO₃Ethyl Acetate/Water0°C to rt, 6h75-85>98 (HPLC)
4 Ramipril-d5LiOHTHF/Waterrt, 4h90-98>99 (HPLC)

Note: The yields and purities are representative and may vary based on the specific reaction conditions and purification methods employed.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from simple deuterated starting materials to the final complex molecule. The workflow is designed to control stereochemistry at each chiral center and to introduce the deuterium label at an early stage.

Synthesis_Workflow start Start: Benzene-d6 deuterated_intermediate Prepare Deuterated Side Chain Precursor ((S)-Ethyl 2-amino-4-(phenyl-d5)butanoate) start->deuterated_intermediate dipeptide_formation Form Dipeptide Side Chain (N-[1-(S)-Ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine) deuterated_intermediate->dipeptide_formation coupling Couple Side Chain with Bicyclic Core (Formation of Ramipril-d5) dipeptide_formation->coupling hydrolysis Final Hydrolysis (Formation of this compound) coupling->hydrolysis end End Product: this compound hydrolysis->end

Caption: Logical workflow of this compound synthesis.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure and a detailed synthetic pathway for this compound. The synthesis is achievable through a convergent strategy that leverages established methods for Ramipril synthesis while incorporating a key deuterated intermediate. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry who require high-purity this compound as an internal standard or for other research purposes. Careful control of stereochemistry and reaction conditions is paramount to achieving the desired product with high yield and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of Ramiprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of Ramiprilat-d5, a deuterated stable isotope-labeled version of Ramiprilat. Ramiprilat is the active diacid metabolite of the prodrug Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] this compound serves as a critical internal standard for the quantification of Ramiprilat in pharmacokinetic and metabolic studies, owing to its near-identical chemical behavior and distinct mass spectrometric signature.[4]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. For context and completeness, predicted data for the non-labeled compound, Ramiprilat, are also included, as specific experimental values for the deuterated analog are not extensively published.

PropertyThis compoundRamiprilat (Non-labeled) - PredictedReference
IUPAC Name (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-Carboxy-3-(phenyl-d5)propyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-Carboxy-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid[5][6][7]
CAS Number 1356837-92-787269-97-4[5][6][7]
Molecular Formula C₂₁H₂₃D₅N₂O₅C₂₁H₂₈N₂O₅[5][6][7]
Molecular Weight 393.49 g/mol 388.46 g/mol [5][6][7]
Appearance White SolidNot Available[6]
Water Solubility Not Available0.214 mg/mL[8]
logP (Octanol-Water) Not Available0.54[8]
pKa (Strongest Acidic) Not Available3.13[8]
pKa (Strongest Basic) Not Available8.05[8]
Storage Conditions 2-8°C Refrigerator, Under inert atmosphereNot Available[6]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Ramiprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE).[1][9][10] This enzyme plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, Ramiprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[11][12][13] This leads to vasodilation and a reduction in blood pressure. Furthermore, ACE is also responsible for the degradation of bradykinin, a vasodilator.[11][14] Inhibition of ACE leads to increased bradykinin levels, further contributing to the antihypertensive effect.[14]

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor activates Vasoconstriction Vasoconstriction, Aldosterone Secretion, Sodium & Water Retention AT1_Receptor->Vasoconstriction Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Bradykinin_Inactive Inactive Peptides ACE->Bradykinin_Inactive Ramiprilat_d5 This compound (Inhibitor) Ramiprilat_d5->ACE inhibits Bradykinin_Active Bradykinin Bradykinin_Active->Bradykinin_Inactive degrades Vasodilation Vasodilation Bradykinin_Active->Vasodilation

Fig. 1: Mechanism of action of this compound within the RAAS pathway.

Metabolic Pathway and Role of Labeled Compounds

Ramipril is a prodrug that is metabolically converted in the liver to its active form, Ramiprilat, through the action of carboxylesterase 1.[11] this compound is used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to precisely quantify the levels of the active metabolite Ramiprilat in biological samples. This process is essential for pharmacokinetic and bioequivalence studies during drug development.[4]

Metabolic_Workflow Ramipril Ramipril (Prodrug) Administered Metabolism Hepatic Metabolism (Carboxylesterase 1) Ramipril->Metabolism Ramiprilat Ramiprilat (Active Metabolite) In Vivo Metabolism->Ramiprilat BioSample Biological Sample Collection (e.g., Plasma) Ramiprilat->BioSample Spiking Internal Standard Spiking BioSample->Spiking Analysis LC-MS Analysis Spiking->Analysis Ramiprilat_d5 This compound (Known Concentration) Ramiprilat_d5->Spiking Quantification Quantification of Ramiprilat Analysis->Quantification

Fig. 2: Workflow illustrating the role of this compound in bioanalysis.

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary to manufacturers, this section outlines standard methodologies used in pharmaceutical sciences to determine the key physicochemical properties listed in the table. These methods are based on United States Pharmacopeia (USP) general chapters and common analytical chemistry practices.

Determination of Aqueous Solubility
  • Methodology: The shake-flask method is the standard protocol for determining aqueous solubility.

  • Protocol:

    • An excess amount of this compound solid is added to a vial containing a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.2).

    • The vial is sealed and agitated in a constant temperature water bath (typically at 25°C and 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, the suspension is allowed to stand to permit the settling of undissolved solid.

    • An aliquot of the supernatant is carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

    • The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), by comparing the response to a standard curve of known concentrations.

Determination of Melting Point
  • Methodology: Capillary melting point apparatus.

  • Protocol:

    • A small, finely powdered sample of this compound is packed into a capillary tube, which is sealed at one end.

    • The capillary tube is placed in the heating block of a melting point apparatus.

    • The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) as it approaches the expected melting point.

    • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. For a pure substance, this range is typically narrow.

Determination of Partition Coefficient (LogP)
  • Methodology: The shake-flask method using n-octanol and a buffered aqueous phase.

  • Protocol:

    • A buffered aqueous solution (typically pH 7.4 to simulate physiological conditions) and n-octanol are pre-saturated with each other by mixing and allowing the phases to separate.

    • A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

    • The two phases are combined in a separatory funnel in a defined volume ratio (e.g., 1:1) and shaken vigorously for a set period to allow for partitioning of the analyte between the two immiscible liquids.

    • The mixture is then centrifuged to ensure complete phase separation.

    • The concentration of this compound in both the aqueous and n-octanol phases is measured using a suitable analytical technique (e.g., HPLC-UV).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Determination of pKa
  • Methodology: Potentiometric titration or UV-spectrophotometry.

  • Protocol (Potentiometric Titration):

    • A precise amount of this compound is dissolved in a known volume of water (often with a co-solvent like methanol if solubility is low).

    • The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed in it.

    • A standardized titrant (e.g., 0.1 M NaOH for an acidic group or 0.1 M HCl for a basic group) is added incrementally using a burette.

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point of the titration curve, where the concentrations of the protonated and deprotonated forms of the analyte are equal. Specialized software is often used to analyze the curve and calculate the pKa values.

References

Ramiprilat-d5: A Comprehensive Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the Certificate of Analysis (CoA) for Ramiprilat-d5, a deuterated analog of Ramiprilat. Ramiprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, widely used in the treatment of hypertension and heart failure. This compound serves as a critical internal standard in bioanalytical studies, particularly in pharmacokinetic and metabolic research, enabling precise quantification of Ramiprilat in complex biological matrices. This guide is designed to assist researchers, scientists, and drug development professionals in understanding the key quality attributes and analytical methodologies associated with this essential reference standard.

Physicochemical Properties and Specifications

The fundamental characteristics of this compound are summarized in the table below. These specifications are crucial for ensuring the identity, purity, and stability of the reference material.

ParameterSpecification
Chemical Name (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-Carboxy-3-(phenyl-d5)propyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid
Synonyms Ramipril Diacid-d5; HOE 498 Diacid-d5
CAS Number 1356837-92-7
Molecular Formula C₂₁H₂₃D₅N₂O₅
Molecular Weight 393.49 g/mol
Appearance White to off-white solid
Solubility Soluble in Methanol, DMSO
Storage 2-8°C, protected from light and moisture

Analytical Data and Quality Control

The quality of this compound is ascertained through a series of rigorous analytical tests. The following tables present typical quantitative data found on a Certificate of Analysis.

Identity Confirmation
TestMethodResult
¹H-NMR Spectroscopy Nuclear Magnetic ResonanceConforms to structure
Mass Spectrometry Electrospray Ionization (ESI-MS)Conforms to structure
Purity and Assay
TestMethodSpecificationResult
Chromatographic Purity HPLC-UV≥ 98.0%99.5%
Isotopic Purity Mass Spectrometry≥ 98% Deuterium IncorporationConforms
Residual Solvents GC-HSAs per USP <467>Complies
Heavy Metals ICP-MS≤ 10 ppmComplies
Loss on Drying TGA≤ 1.0%0.3%
Assay (as is) qNMR or Mass Balance98.0% - 102.0%99.8%

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below to ensure transparency and reproducibility.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 215 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in Methanol

Mass Spectrometry (MS) for Identity and Isotopic Purity
  • Instrumentation: Agilent 6545 Q-TOF LC/MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Range: 100 - 1000 m/z

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 175 V

  • Gas Temperature: 325°C

  • Gas Flow: 8 L/min

  • Nebulizer: 35 psig

  • Data Analysis: The observed mass of the [M+H]⁺ ion is compared to the theoretical mass. Isotopic distribution is analyzed to confirm the incorporation of five deuterium atoms.

¹H-NMR Spectroscopy for Structural Confirmation
  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent

  • Solvent: Methanol-d₄

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Data Interpretation: The ¹H-NMR spectrum is expected to be consistent with the structure of Ramiprilat, with the notable absence of signals corresponding to the five protons on the phenyl ring, confirming deuteration. The chemical shifts of the remaining protons are compared with those of a non-deuterated Ramiprilat standard.

Visualizations

The following diagrams illustrate key aspects of the analysis and application of this compound.

analytical_workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting a Weigh this compound Standard b Dissolve in Methanol a->b c HPLC-UV (Purity) b->c Inject/Analyze d LC-MS (Identity & Isotopic Purity) b->d Inject/Analyze e NMR (Structure) b->e Inject/Analyze f GC/ICP-MS (Residuals/Metals) b->f Inject/Analyze g Compare against Specifications c->g d->g e->g f->g h Generate Certificate of Analysis g->h

Analytical Workflow for this compound Certificate of Analysis.

signaling_pathway Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone AngiotensinII->Aldosterone ACE ACE Ramiprilat Ramiprilat Ramiprilat->ACE Inhibits Renin Renin

Mechanism of Action of Ramiprilat in the Renin-Angiotensin System.

logical_relationship cluster_0 Bioanalytical Method Analyte Ramiprilat in Plasma Extraction Protein Precipitation / LLE Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Added LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification (Peak Area Ratio) LCMS->Quant

Use of this compound as an Internal Standard in Bioanalysis.

Navigating the Labyrinth of Isotopic Purity: A Technical Guide to Ramiprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification in bioanalytical studies. Ramiprilat-d5, the deuterated analog of the active angiotensin-converting enzyme (ACE) inhibitor Ramiprilat, serves as a critical internal standard in liquid chromatography-mass spectrometry (LC-MS) assays. Its isotopic purity is a key determinant of assay performance, directly impacting the precision and accuracy of pharmacokinetic and metabolic studies. This technical guide provides an in-depth exploration of the isotopic purity of this compound, detailing the analytical methodologies used for its determination and presenting a framework for its assessment.

The Significance of Isotopic Purity

The utility of this compound as an internal standard is contingent on its high isotopic enrichment and the absence of significant unlabeled (d0) Ramiprilat. The presence of the d0 isotopologue can artificially inflate the measured concentration of the analyte, leading to erroneous pharmacokinetic calculations. Therefore, a thorough characterization of the isotopic distribution of this compound is a prerequisite for its use in regulated bioanalysis.

Quantitative Data Summary

While specific batch-to-batch isotopic purity data for commercially available this compound is often proprietary, this section provides a summary of typical purity specifications and an illustrative example of isotopic distribution.

Table 1: Purity Specifications for this compound and Related Compounds

CompoundPurity TypeSpecificationSource
This compoundChromatographic Purity>90%Certificate of Analysis[1]
Ramipril-d5Chemical Purity99.0%Commercial Vendor[2]

Table 2: Illustrative Isotopic Distribution for this compound

IsotopologueRelative Abundance (%)
d5> 98%
d4< 2%
d3< 0.5%
d2< 0.1%
d1< 0.1%
d0< 0.1%

Note: This table represents a typical isotopic distribution for a high-quality deuterated standard and is for illustrative purposes only. Actual values may vary between batches.

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a labeled compound. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue can be quantified.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

  • Instrumentation and Conditions:

    • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is required.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for Ramiprilat.

    • Infusion: The diluted sample is directly infused into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Mass Range: Acquire data over a mass range that encompasses the molecular ions of all expected isotopologues of Ramiprilat (e.g., m/z 390-400 for [M+H]⁺).

    • Resolution: Set the instrument to a high resolution (>10,000 FWHM) to resolve the isotopic peaks.

  • Data Analysis:

    • Acquire the mass spectrum for a sufficient duration to obtain a high signal-to-noise ratio.

    • Identify the monoisotopic peak of the unlabeled Ramiprilat (d0) and the peaks corresponding to the deuterated isotopologues (d1 through d5).

    • Calculate the area under the curve for each isotopic peak.

    • The isotopic purity is expressed as the percentage of the d5 isotopologue relative to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Deuterium (²H) NMR spectroscopy provide valuable information about the location and extent of deuteration.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Conditions:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

    • ¹H NMR:

      • Acquire a standard one-dimensional ¹H NMR spectrum.

      • The absence or significant reduction of signals at the positions corresponding to the deuterated protons confirms the location of the deuterium labels.

      • Integration of the residual proton signals can provide an estimate of the isotopic enrichment.

    • ²H NMR:

      • Acquire a one-dimensional ²H NMR spectrum.

      • Observe the signals corresponding to the deuterium atoms. The chemical shifts will be very similar to the corresponding proton signals.

      • The presence and integration of these signals confirm the incorporation of deuterium.

  • Data Analysis:

    • Process the NMR spectra (Fourier transformation, phase correction, and baseline correction).

    • In the ¹H NMR spectrum, compare the integrals of the signals from the deuterated positions with those of non-deuterated positions to estimate the percentage of deuteration.

    • In the ²H NMR spectrum, the presence of signals at the expected chemical shifts confirms the sites of deuteration.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the determination of the isotopic purity of this compound.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing prep1 Prepare Stock Solution (1 mg/mL) prep2 Dilute to Working Solution (1-10 µg/mL) prep1->prep2 analysis1 Direct Infusion into ESI Source prep2->analysis1 analysis2 Acquire High-Resolution Mass Spectrum analysis1->analysis2 data1 Identify Isotopologue Peaks (d0 to d5) analysis2->data1 data2 Integrate Peak Areas data1->data2 data3 Calculate Isotopic Purity data2->data3 NMR_Spectroscopy_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Interpretation prep_nmr1 Dissolve this compound (5-10 mg) in Deuterated Solvent prep_nmr2 Transfer to NMR Tube prep_nmr1->prep_nmr2 analysis_nmr1 Acquire ¹H NMR Spectrum prep_nmr2->analysis_nmr1 analysis_nmr2 Acquire ²H NMR Spectrum prep_nmr2->analysis_nmr2 data_nmr1 Confirm Deuteration Sites (¹H and ²H Spectra) analysis_nmr1->data_nmr1 analysis_nmr2->data_nmr1 data_nmr2 Estimate Isotopic Enrichment (¹H Integral Comparison) data_nmr1->data_nmr2

References

The Role of Ramiprilat-d5 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Ramiprilat-d5 when used as an internal standard in bioanalytical assays. It provides a comprehensive overview of the underlying principles, detailed experimental protocols, and quantitative data to support its application in drug development and research.

Introduction: The Significance of Ramiprilat and Isotope-Labeled Internal Standards

Ramipril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1][2] It is a prodrug that is rapidly metabolized in the liver to its active form, ramiprilat.[1][2] Ramiprilat is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the powerful vasoconstrictor, angiotensin II. By blocking this conversion, ramiprilat leads to vasodilation and a reduction in blood pressure.

Accurate quantification of ramiprilat in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is paramount in ensuring the accuracy and precision of these assays.

This compound is chemically identical to ramiprilat, with the exception that five hydrogen atoms have been replaced by deuterium. This subtle change in mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its identical physicochemical properties ensure that it behaves similarly during sample preparation and chromatographic separation. This co-elution and similar behavior compensate for variations in extraction recovery, matrix effects, and instrument response, leading to more reliable and reproducible results.

Mechanism of Action of Ramiprilat

Ramiprilat exerts its therapeutic effect by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin ACE ACE Ramiprilat Ramiprilat Ramiprilat->Block

Caption: Ramiprilat's Mechanism of Action in the RAAS Pathway.

Experimental Protocol: Quantification of Ramiprilat in Human Plasma using LC-MS/MS with this compound Internal Standard

This section provides a detailed, consolidated experimental protocol for the determination of ramiprilat in human plasma, based on established and validated bioanalytical methods.

Materials and Reagents
  • Ramiprilat and this compound reference standards

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Water (deionized or Milli-Q)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Add 50 µL of this compound internal standard working solution (concentration to be optimized based on the calibration range).

  • Vortex for 30 seconds.

  • Add 600 µL of cold acetonitrile or methanol to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Optimized for separation (e.g., start with 95% A, ramp to 95% B)
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
Column Temperature 40°C
Run Time Approximately 5-7 minutes
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500°C
Collision Gas Nitrogen

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ramiprilat389.2206.1
This compound394.2211.1

Data Presentation and Method Validation

The following tables summarize the quantitative data from validated bioanalytical methods for ramiprilat.

Table 1: Linearity and Sensitivity
AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Ramiprilat0.1 - 100> 0.990.1
Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.1< 1585-115< 1585-115
Low0.3< 1585-115< 1585-115
Medium10< 1585-115< 1585-115
High80< 1585-115< 1585-115
Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low0.3> 8585-115
High80> 8585-115

Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical study of ramiprilat using this compound as an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Aliquoting IS_Spiking Spiking with this compound Plasma_Sample->IS_Spiking Protein_Precipitation Protein Precipitation IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Mass_Spectrometry Mass Spectrometric Detection Chromatography->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation Report Final Report Concentration_Calculation->Report

Caption: Bioanalytical Workflow for Ramiprilat Quantification.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantification of ramiprilat in biological matrices. Its identical chemical behavior to the analyte of interest ensures that it effectively compensates for potential variabilities during the analytical process. The detailed protocol and quantitative data presented in this guide serve as a valuable resource for researchers and scientists in the field of drug development, facilitating accurate and reproducible bioanalytical results.

References

Ramiprilat-d5: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ramiprilat-d5. The information presented herein is critical for ensuring the integrity and accuracy of research and development activities involving this deuterated active metabolite of Ramipril. This document details the known degradation pathways, summarizes quantitative stability data, provides established experimental protocols for stability assessment, and visualizes the relevant metabolic pathways.

Core Concepts: Stability Profile of this compound

This compound, the deuterated analog of the active angiotensin-converting enzyme (ACE) inhibitor Ramiprilat, is susceptible to degradation primarily through hydrolysis and intramolecular cyclization. The deuteration on the phenyl ring is not expected to significantly alter the inherent stability of the core molecule. Therefore, the stability profile of Ramiprilat can be largely inferred from studies on Ramipril and its primary degradants.

Ramipril itself is a prodrug that is metabolized in the liver to the active form, Ramiprilat.[1][2][3][4] The primary degradation pathways for Ramipril involve:

  • Hydrolysis: The ester group of Ramipril can be hydrolyzed to form Ramiprilat. While this is a metabolic activation pathway in vivo, it is considered a degradation pathway in a pharmaceutical formulation context.

  • Intramolecular Cyclization: Ramipril can undergo intramolecular cyclization to form a diketopiperazine (DKP) derivative, which is pharmacologically inactive.[5] This degradation is influenced by factors such as temperature and humidity.[5][6]

This compound, lacking the ester group of the prodrug, is not susceptible to hydrolytic conversion in the same manner as Ramipril. However, like its non-deuterated counterpart, it can be affected by conditions such as pH, temperature, and light.

Data Presentation: Stability and Storage Conditions

The following tables summarize the key stability and storage information for this compound and its parent compounds, compiled from various sources.

Table 1: Recommended Storage Conditions

CompoundFormTemperatureHumidityLightAdditional Notes
This compound Solid-20°C to -80°CStore in a dry placeProtect from lightFor long-term storage, -80°C is recommended. Can be shipped at ambient temperature.
Ramipril-d5 Solid-20°CStore in a dry placeProtect from lightStable for at least 3 years at -20°C.[7]
Ramipril Solid20°C to 25°C (USP Controlled Room Temperature)Protect from moistureProtect from lightStore in a tight, light-resistant container.[8][9][10]

Table 2: Summary of Forced Degradation Studies on Ramipril

Forced degradation studies on Ramipril provide insights into the potential vulnerabilities of its active metabolite, Ramiprilat. The following table summarizes typical conditions and outcomes.

Stress ConditionReagent/ParametersTypical Degradation ProductsReference
Acidic Hydrolysis 0.1 N to 1 M HCl, elevated temperature (e.g., 60°C)Ramiprilat, Diketopiperazine[11][12][13]
Alkaline Hydrolysis 0.1 N to 0.5 N NaOHRamiprilat, Diketopiperazine[12][13]
Oxidative Degradation 3% to 30% H₂O₂Various oxidative degradants[12][13]
Thermal Degradation Dry heat (e.g., 70°C to 105°C)Diketopiperazine[12][13][14]
Photolytic Degradation Exposure to UV and visible lightGenerally stable[13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the stability assessment of Ramipril and its related compounds. These protocols can be adapted for the analysis of this compound.

Stability-Indicating HPLC Method for Ramipril and its Degradants

This method is designed to separate Ramipril from its principal degradation products, Ramiprilat and the diketopiperazine derivative.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer, pH 2.4 - 4.8) and an organic solvent (e.g., acetonitrile, methanol) in an isocratic or gradient elution mode. A common mobile phase composition is a 40:60 (v/v) ratio of potassium dihydrogen orthophosphate buffer (pH 3) and acetonitrile.[12]

  • Flow Rate: Typically 0.8 to 1.5 mL/min.[12]

  • Detection Wavelength: 210 nm or 225 nm.[12][14][15]

  • Injection Volume: 10 to 20 µL.[12]

  • Sample Preparation: Samples from forced degradation studies are neutralized if necessary, diluted with the mobile phase to a suitable concentration (e.g., 100-500 µg/mL), and filtered through a 0.45 µm filter before injection.[15]

Forced Degradation (Stress Testing) Protocol

This protocol is used to generate potential degradation products and assess the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Dissolve a known amount of the substance in 0.1 N HCl and heat at a specified temperature (e.g., 80°C) for a set duration.

  • Alkaline Hydrolysis: Dissolve a known amount of the substance in 0.1 N NaOH and keep at room temperature or heat for a specific period.

  • Oxidative Degradation: Treat the substance with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid substance to dry heat in an oven at a high temperature (e.g., 105°C) for several hours.

  • Photostability: Expose the substance (in solid state and in solution) to UV and fluorescent light according to ICH Q1B guidelines.

  • Analysis: After the specified stress period, cool the samples, neutralize if necessary, and dilute to the appropriate concentration for HPLC analysis.

Visualizations

The following diagrams illustrate the metabolic pathway of Ramipril and a general workflow for stability testing.

Metabolic Activation of Ramipril Ramipril Ramipril (Prodrug) Ramiprilat Ramiprilat (Active Metabolite) Ramipril->Ramiprilat Hepatic Esterase ACE Angiotensin-Converting Enzyme (ACE) Ramiprilat->ACE Inhibits Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction

Metabolic activation of Ramipril to Ramiprilat and its mechanism of action.

Stability Testing Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Alkaline Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photostability Photo->Analysis API Active Pharmaceutical Ingredient (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo Report Stability Report Analysis->Report

A generalized workflow for conducting forced degradation studies.

Conclusion

The stability of this compound is a critical parameter for its use in research and development. While specific quantitative stability data for the deuterated form is limited, a comprehensive understanding can be derived from the extensive studies conducted on Ramipril and Ramiprilat. The primary degradation pathways to consider are hydrolysis (for the parent prodrug) and cyclization to the inactive diketopiperazine derivative, which are accelerated by acidic, basic, and high-temperature conditions. For optimal stability, this compound should be stored in a solid form at low temperatures (-20°C to -80°C), protected from light and moisture. The provided experimental protocols for stability-indicating HPLC methods and forced degradation studies offer a robust framework for the in-house assessment of this compound stability.

References

Ramiprilat-d5 supplier and catalog number

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Ramiprilat-d5 for Researchers

This technical guide provides comprehensive information on this compound, a deuterated analog of Ramiprilat, for researchers, scientists, and drug development professionals. The guide covers its suppliers, physicochemical properties, mechanism of action, and applications, with a focus on its use as an internal standard in quantitative analysis.

Introduction to this compound

Ramipril is a prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications.[1][2] It is metabolized in the liver to its active form, Ramiprilat, which is a potent, competitive inhibitor of ACE.[1][2] this compound is a stable isotope-labeled version of Ramiprilat, where five hydrogen atoms on the phenyl ring have been replaced with deuterium.[3] This isotopic labeling makes it an ideal internal standard for the quantification of Ramiprilat in biological samples using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][4]

Suppliers and Catalog Information

A variety of chemical suppliers offer this compound and related compounds. The following table summarizes the available information.

SupplierProduct NameCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Simson Pharma LimitedRamiprilat D5R0200211356837-92-7C21H23D5N2O5393.49
VulcanchemRamipril-d5-1132661-86-9C23H27D5N2O5421.54
LGC StandardsRamipril-d5TRC-R1110021132661-86-9C23H27D5N2O5421.54
TLC Pharmaceutical StandardsRamipril-d5R-022---
TLC Pharmaceutical StandardsThis compoundR-0242021255-43-4C21H23D5N2O5393.49
MedChemExpressThis compoundHY-A0115S12021255-43-4--
Santa Cruz BiotechnologyThis compound-1356837-92-7C21H23D5N2O5393.49

Physicochemical Properties

The key physicochemical properties of this compound are summarized below.

PropertyValue
IUPAC Name (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-Carboxy-3-(phenyl-d5)propyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid[5][6]
CAS Number 1356837-92-7[5][6], 2021255-43-4[3][7]
Molecular Formula C21H23D5N2O5[5][6]
Molecular Weight 393.49 g/mol [5][6]
Appearance Refer to supplier's certificate of analysis
Solubility Refer to supplier's datasheet
Storage Store at -80°C for up to 6 months or -20°C for up to 1 month

Mechanism of Action

Ramiprilat exerts its therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[1]

The inhibition of ACE by Ramiprilat leads to several physiological responses:

  • Reduced Angiotensin II Production : By blocking the conversion of Angiotensin I to Angiotensin II, Ramiprilat decreases the levels of Angiotensin II, a potent vasoconstrictor.[1][8] This results in vasodilation and a reduction in blood pressure.

  • Decreased Aldosterone Secretion : Lower levels of Angiotensin II lead to reduced aldosterone secretion from the adrenal cortex.[8] Aldosterone promotes sodium and water retention, so its reduction contributes to lower blood volume and blood pressure.[8]

  • Increased Bradykinin Levels : ACE is also responsible for the degradation of bradykinin, a vasodilator.[1][8] Inhibition of ACE leads to an accumulation of bradykinin, which further promotes vasodilation and contributes to the blood pressure-lowering effect of Ramiprilat.[1][8]

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin Renin->Angiotensinogen ACE ACE ACE->Angiotensin_I Bradykinin Bradykinin ACE->Bradykinin Ramiprilat This compound (Ramiprilat) Ramiprilat->ACE Inhibits Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Vasodilation Vasodilation Bradykinin->Vasodilation

Mechanism of action of Ramiprilat within the Renin-Angiotensin-Aldosterone System (RAAS).

Application in Quantitative Analysis

The primary application of this compound is as a stable isotope-labeled internal standard for the quantitative analysis of Ramipril and its metabolites in biological matrices.[3] Its utility stems from the fact that it is chemically identical to Ramiprilat, but has a different mass due to the deuterium atoms.[3] This allows for its differentiation from the endogenous analyte in a mass spectrometer.

When used as an internal standard, a known amount of this compound is added to the sample prior to extraction and analysis. The ratio of the signal from the analyte (Ramiprilat) to the signal from the internal standard (this compound) is used to calculate the concentration of the analyte. This method corrects for any loss of analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the measurement.

LCMS_Workflow start Start sample_prep Sample Collection (e.g., Plasma, Urine) start->sample_prep add_is Spike with This compound (Internal Standard) sample_prep->add_is extraction Sample Extraction (e.g., SPE, LLE) add_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis (Analyte/IS Ratio) ms_detection->data_analysis quantification Quantification of Ramiprilat data_analysis->quantification end End quantification->end

General workflow for the use of this compound as an internal standard in LC-MS/MS analysis.

Experimental Protocol: Quantification of Ramiprilat in Rat Plasma

The following is a representative protocol for the quantification of Ramiprilat in plasma samples from a preclinical study, adapted from a study on the effects of Ramipril in spontaneously hypertensive rats.[9] This protocol illustrates how this compound would be used as an internal standard.

Objective: To determine the concentration of Ramiprilat in plasma samples from rats treated with Ramipril.

Materials:

  • Rat plasma samples

  • Ramiprilat analytical standard

  • This compound internal standard solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile

  • Methanol

  • Formic acid

  • Water, HPLC grade

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare a stock solution of Ramiprilat in methanol.

    • Serially dilute the stock solution with drug-free rat plasma to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Sample Preparation:

    • Thaw plasma samples (study samples, calibration standards, and QCs) at room temperature.

    • To 100 µL of each plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard solution. Vortex briefly.

    • Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • The supernatant can be directly injected, or further purified using SPE if necessary.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient to separate Ramiprilat from other matrix components.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (Positive Ion Mode):

      • Monitor the specific mass transitions for Ramiprilat and this compound. For example:

        • Ramiprilat: Precursor ion (Q1) -> Product ion (Q3)

        • This compound: Precursor ion (Q1+5) -> Product ion (Q3)

      • Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both Ramiprilat and this compound.

    • Calculate the peak area ratio (Ramiprilat / this compound).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Ramiprilat in the study samples and QCs by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an essential tool for researchers working on the pharmacokinetics and metabolism of Ramipril. Its use as an internal standard ensures the accuracy and reliability of quantitative data obtained from LC-MS or GC-MS analyses. This guide provides a foundational understanding of its properties, suppliers, mechanism of action, and a practical framework for its application in a research setting. For specific applications, researchers should consult the detailed technical data sheets provided by the suppliers.

References

Ramiprilat-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ramiprilat-d5, a deuterated analog of Ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. This document details its core physicochemical properties and its critical application as an internal standard in bioanalytical methodologies.

Core Compound Data

This compound is primarily utilized in pharmacokinetic and bioequivalence studies to ensure the accuracy and precision of Ramipril and Ramiprilat quantification in biological matrices. Its stable isotope-labeled nature makes it an ideal internal standard for mass spectrometry-based assays.

PropertyValueSource(s)
Chemical Formula C₂₁H₂₃D₅N₂O₅[1][2]
Molecular Weight 393.49 g/mol [1][2]
Synonyms (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-Carboxy-3-(phenyl-d5)propyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid[1]
Primary Application Labeled internal standard for bioanalytical quantification[1]

Experimental Protocol: Bioanalytical Quantification of Ramiprilat in Human Plasma using LC-MS/MS

The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ramiprilat in human plasma, employing this compound as an internal standard. This method is crucial for clinical and preclinical drug development.

1. Preparation of Standard and Internal Standard Solutions:

  • Primary Stock Solutions: Prepare individual stock solutions of Ramiprilat and this compound in a suitable organic solvent, such as methanol, at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Ramiprilat primary stock solution with a 50:50 (v/v) mixture of methanol and deionized water to create a series of working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Spiking Solution: Dilute the this compound primary stock solution with methanol to achieve a final concentration appropriate for spiking into plasma samples (e.g., 5 ng/mL).

2. Sample Preparation (Protein Precipitation):

  • Thaw frozen human plasma samples to room temperature and vortex to ensure homogeneity.

  • In a microcentrifuge tube, pipette 200 µL of the plasma sample (or calibration standard/QC sample).

  • Add 400 µL of the internal standard spiking solution (this compound in methanol).

  • Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 45°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase and vortex for 1 minute.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reverse-phase column (e.g., ACE 5 C8, 50 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.25 mM Ammonium chloride) and an organic solvent (e.g., methanol).

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/minute.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both Ramiprilat and this compound.

4. Data Analysis and Quantification:

  • The concentration of Ramiprilat in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

  • The concentration of Ramiprilat in the unknown samples is then interpolated from this calibration curve.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the bioanalytical quantification of Ramiprilat and the logical relationship of using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample spike Spike with this compound (Internal Standard) plasma->spike precipitate Protein Precipitation (Methanol) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation to Dryness centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio calibrate Calibration Curve Plot ratio->calibrate quantify Quantify Ramiprilat Concentration calibrate->quantify

Bioanalytical workflow for Ramiprilat quantification.

internal_standard_logic cluster_process Analytical Process cluster_output Detection & Ratio Ramiprilat Ramiprilat SamplePrep Sample Preparation Ramiprilat->SamplePrep Ramiprilat_d5 This compound Ramiprilat_d5->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Ionization MS Ionization LC_Separation->MS_Ionization Analyte_Signal Analyte Signal MS_Ionization->Analyte_Signal IS_Signal IS Signal MS_Ionization->IS_Signal Peak_Area_Ratio Peak Area Ratio (Analyte/IS) Analyte_Signal->Peak_Area_Ratio IS_Signal->Peak_Area_Ratio

Logic of using a deuterated internal standard.

References

Ramiprilat-d5 safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety Data for Ramiprilat-d5

This guide provides a detailed overview of the safety information available for this compound, a deuterated active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. The information is compiled for researchers, scientists, and drug development professionals, focusing on quantitative data, experimental context, and the underlying biochemical pathways.

Compound Identification

This compound is the isotopically labeled form of Ramiprilat, where five hydrogen atoms on the phenyl ring have been replaced by deuterium. This labeling is often used for tracer studies in pharmacokinetic research or as an internal standard for quantitative analysis.[1][2]

Quantitative Safety and Physicochemical Data

The quantitative data available for this compound is limited. The following tables summarize the available information from Safety Data Sheets (SDS) and related chemical databases. For context, data for the non-labeled active metabolite (Ramiprilat) and the parent prodrug (Ramipril/Ramipril-d5) are also included where relevant.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Chemical Name (2S,3aR,6aR)-1-(((S)-1-carboxy-3-(phenyl-d5)propyl)-L-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid[3]
CAS Number 1356837-92-7[3][4]
Molecular Formula C₂₁H₂₃D₅N₂O₅[3][4]
Molecular Weight 393.5 g/mol [3]
Table 2: Toxicological Data
TestCompoundResultRemarksSource
LD50 Oral (Rat) This compound>10,000 mg/kgBehavioral: Somnolence (general depressed activity)[3]
Reproductive Toxicity RamiprilCategory 1BMay damage fertility or the unborn child (Positive evidence from human epidemiological studies)[5]
Developmental Toxicity (Rat) RamiprilNOAEL: 10 mg/kg bwMalformations were observed[6]
Fertility (Rat) RamiprilNOAEL: 500 mg/kg bwNo adverse effects[6]
Table 3: Ecotoxicity Data
TestCompoundDurationResultSource
Green Algae Growth Inhibition Ramipril72 hoursEC50 > 100 mg/L[7]

Hazard Identification and GHS Classification

The GHS classification for this compound is not consistently available. However, an SDS for the related compound, Ramipril-d5, provides the following classifications which may be relevant.

Table 4: GHS Classifications for Ramipril-d5
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Irritation 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3H335/H336: May cause respiratory irritation / May cause drowsiness or dizziness

Source:[8]

Experimental Protocols

Detailed experimental protocols are not provided in standard safety data sheets. The following are descriptions of standardized (e.g., OECD) methodologies representative of the toxicological tests cited.

Acute Oral Toxicity (LD50)

The acute oral toxicity test is typically conducted following OECD Guideline 423 (Acute Toxic Class Method). The procedure involves:

  • Animal Selection: Healthy, young adult rodents (commonly rats) are used.

  • Dosing: The substance is administered in a single dose by gavage. Testing proceeds stepwise using a starting dose and observing mortality.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Endpoint: The LD50 (median lethal dose) is determined, which is the statistically estimated dose that would cause mortality in 50% of the tested animals. The result ">10,000 mg/kg" for this compound suggests very low acute toxicity.[3]

Reproductive and Developmental Toxicity

These studies are typically performed according to OECD Guidelines 414 (Prenatal Developmental Toxicity Study) and 416 (Two-Generation Reproduction Toxicity).

  • Developmental Toxicity: Pregnant female animals (e.g., rats) are administered the test substance during the period of organogenesis. The dams are observed for clinical signs, and just prior to term, the fetuses are examined for external, visceral, and skeletal abnormalities. The "No Observed Adverse Effect Level" (NOAEL) is determined.[6]

  • Fertility/Reproduction: The study typically involves two generations of animals. The parent generation (F0) is exposed to the substance before mating, through gestation, and lactation. The effects on fertility, pregnancy outcomes, and offspring (F1) health are assessed. The F1 generation may also be mated to produce an F2 generation.[6]

Mechanism of Action and Associated Pathways

Ramiprilat is the active metabolite of Ramipril and functions as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[9][10] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.

RAAS_Inhibition sub sub enzyme enzyme product product inhibitor inhibitor effect effect Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I converts to Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts to Vaso Vasoconstriction Angiotensin_II->Vaso Aldo Aldosterone Secretion Angiotensin_II->Aldo Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Ramiprilat This compound Ramiprilat->ACE inhibits BP Increased Blood Pressure Vaso->BP Aldo->BP

Caption: Mechanism of this compound via inhibition of ACE in the RAAS pathway.

Safety Data Sheet Logical Workflow

An SDS follows a standardized structure to convey hazard information. This logical flow ensures that users can quickly find relevant information in an emergency.

SDS_Workflow cluster_ID Identification & Hazards cluster_Response Emergency Response cluster_Handling Handling & Exposure cluster_Properties Properties & Reactivity cluster_Other Disposal & Transport A 1. Identification B 2. Hazard(s) Identification A->B C 3. Composition/Information B->C D 4. First-Aid Measures C->D E 5. Fire-Fighting Measures D->E F 6. Accidental Release E->F G 7. Handling and Storage F->G H 8. Exposure Controls/PPE G->H I 9. Physical/Chemical Properties H->I J 10. Stability and Reactivity I->J K 11. Toxicological Information J->K L 12. Ecological Information K->L M 13. Disposal Considerations L->M N 14. Transport Information M->N O 15. Regulatory Information N->O

Caption: Logical workflow of information presented in a standard 16-section SDS.

General Experimental Workflow for Acute Toxicity

The workflow for a key safety experiment, such as an acute oral toxicity study, follows a structured, multi-phase process from planning to reporting.

Toxicity_Workflow phase phase step step A Phase 1: Planning B Phase 2: Execution C Phase 3: Analysis D Phase 4: Reporting A1 Select Test Guideline (e.g., OECD 423) A2 Animal Model Selection & Acclimatization A1->A2 A3 Dose Formulation & Preparation A2->A3 B1 Single Dose Administration (Gavage) A3->B1 B2 14-Day Observation Period B1->B2 B3 Record Clinical Signs, Body Weight, Mortality B2->B3 C1 Necropsy of all Animals B3->C1 C2 Statistical Analysis C1->C2 C3 Determine LD50 or Toxic Class C2->C3 D1 Compile Data C3->D1 D2 Prepare Final Study Report D1->D2 D3 Incorporate into SDS (Section 11) D2->D3

Caption: A typical experimental workflow for an acute oral toxicity study.

References

Methodological & Application

Application Note: High-Throughput Quantification of Ramipril and its Active Metabolite Ramiprilat in Human Plasma using LC-MS/MS with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor ramipril and its active metabolite, ramiprilat, in human plasma. To ensure accuracy and precision, the method employs the stable isotope-labeled internal standards, Ramipril-d5 and Ramiprilat-d5. The sample preparation utilizes a straightforward protein precipitation technique, offering high recovery and minimal matrix effects. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Introduction

Ramipril is a prodrug that is hydrolyzed in the liver to its active metabolite, ramiprilat, a potent ACE inhibitor used in the treatment of hypertension and heart failure. Accurate quantification of both ramipril and ramiprilat in biological matrices is crucial for pharmacokinetic and bioavailability assessments. This document provides a detailed protocol for a high-throughput LC-MS/MS method designed for the reliable measurement of these analytes in human plasma. The use of deuterated internal standards, Ramipril-d5 and this compound, compensates for variability in sample processing and instrument response, leading to enhanced data quality.

Experimental

Materials and Reagents
  • Ramipril, Ramiprilat, Ramipril-d5, and this compound reference standards

  • HPLC-grade methanol and acetonitrile

  • Formic acid

  • Ammonium acetate

  • Human plasma (K2EDTA)

  • Deionized water

Instrumentation
  • Liquid Chromatograph: Agilent 1290 Infinity II HPLC system or equivalent[1]

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS system or equivalent[1]

  • Analytical Column: Chromolith Speed Rod RP-18e (50 x 4.6 mm) or equivalent[1]

Standard Solutions

Stock solutions of ramipril, ramiprilat, Ramipril-d5, and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls were prepared by serial dilution in a methanol:water (50:50, v/v) mixture. The internal standard working solution (containing both Ramipril-d5 and this compound) was prepared at an appropriate concentration in methanol.

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of ramipril and ramiprilat from human plasma.[2]

  • Aliquoting: Pipette 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution to each tube.

  • Protein Precipitation: Add 300 µL of methanol to each tube.[2]

  • Vortexing: Vortex the samples for 15 minutes to ensure thorough mixing and protein precipitation.[2]

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 5 minutes.[3]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[2]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase mixture (80% mobile phase A and 20% mobile phase B).[2]

  • Injection: Inject 10-25 µL of the reconstituted sample into the LC-MS/MS system.[2][4]

LC-MS/MS Method

Liquid Chromatography Conditions
  • Mobile Phase A: 10 mM Ammonium acetate and 0.1% acetic acid in water/methanol (95/5, v/v)[2]

  • Mobile Phase B: 10 mM Ammonium acetate and 0.1% acetic acid in water/methanol (3/97, v/v)[2]

  • Flow Rate: 0.5 mL/min[2]

  • Column Temperature: 60 °C[2]

  • Injection Volume: 25 µL[2]

  • Gradient Program:

    • 0.00 - 2.50 min: Ramp from 20% B to 100% B

    • 2.50 - 4.80 min: Hold at 100% B

    • 4.80 - 5.00 min: Ramp back to 20% B

    • 5.00 - 8.00 min: Hold at 20% B for column equilibration[2]

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1][2]

  • Scan Type: Multiple Reaction Monitoring (MRM)[2]

  • Ion Spray Voltage: 5500 V[2]

  • Temperature: 500 °C[2]

  • Curtain Gas (N2): 35 psi[2]

  • Ion Source Gas 1 (N2): 40 psi[2]

  • Ion Source Gas 2 (N2): 50 psi[2]

  • Collision Gas: Medium[2]

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ramipril417.2234.1[5]
Ramiprilat389.2206.1
Ramipril-d5422.3154.0[6][7]
This compound394.2211.1

Note: The product ion for Ramipril-d5 is based on published data for a similar deuterated standard.[6][7] The transitions for Ramiprilat and this compound are predicted based on the fragmentation of Ramipril.

Method Validation Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for ramipril and ramiprilat, based on literature data.

Table 1: Calibration Curve and Linearity

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)
Ramipril0.5 - 80[4]> 0.99[5]
Ramiprilat0.2 - 80[8]> 0.99

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
RamiprilLLOQ0.5≤ 7.0[4]≤ 10.2[4]99 - 106[4]
Low1.5≤ 7.0[4]≤ 10.2[4]99 - 106[4]
Medium40≤ 7.0[4]≤ 10.2[4]99 - 106[4]
High72≤ 7.0[4]≤ 10.2[4]99 - 106[4]
RamiprilatLLOQ1.087.37[1]-99.64[1]
Low-2.29 - 7.11[3]-98.92 - 107.56[3]
Medium-2.29 - 7.11[3]-98.92 - 107.56[3]
High-2.29 - 7.11[3]-98.92 - 107.56[3]

Table 3: Recovery and Stability

AnalyteRecovery (%)Freeze-Thaw StabilityBench-Top Stability
Ramipril79.83 - 81.66[1]Stable for 4 cycles[3]Stable for 7.5 hours[3]
Ramiprilat82.02 - 87.05[1]Stable for 4 cycles[3]Stable for 7.5 hours[3]

Signaling Pathways and Workflows

Sample_Preparation_Workflow cluster_sample plasma Plasma Sample (100 µL) is Internal Standard (10 µL) (Ramipril-d5 & this compound) precip Protein Precipitation (300 µL Methanol) is->precip vortex Vortex (15 min) precip->vortex centrifuge Centrifuge (14,000 rpm, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Sample Preparation Workflow

LC_MS_MS_Analysis_Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry injection Sample Injection column Chromatographic Separation (Reversed-Phase Column) injection->column elution Gradient Elution column->elution esi Electrospray Ionization (ESI+) elution->esi q1 Quadrupole 1 (Q1) Precursor Ion Selection esi->q1 q2 Quadrupole 2 (Q2) Collision-Induced Dissociation q1->q2 q3 Quadrupole 3 (Q3) Product Ion Selection q2->q3 detector Detector q3->detector data_acquisition Data Acquisition and Quantification detector->data_acquisition

LC-MS/MS Analysis Workflow

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of ramipril and its active metabolite ramiprilat in human plasma. The use of deuterated internal standards and a simple protein precipitation sample preparation protocol makes this method well-suited for high-throughput analysis in a regulated bioanalytical laboratory. The validation data demonstrates that the method meets the requirements for accuracy, precision, and stability, making it a valuable tool for pharmacokinetic and clinical studies of ramipril.

References

Application Note: Quantification of Ramiprilat in Human Plasma using Ramiprilat-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. It is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, ramiprilat. The therapeutic effect of ramipril is attributed to the ACE inhibitory activity of ramiprilat. Therefore, the quantitative determination of ramiprilat in human plasma is crucial for pharmacokinetic and bioequivalence studies. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ramiprilat in human plasma, using its deuterated stable isotope, Ramiprilat-d5, as an internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocol

This protocol outlines a typical procedure for the analysis of ramiprilat in human plasma. It is recommended that each laboratory validates the method according to their specific requirements and regulatory guidelines.

Materials and Reagents
  • Ramiprilat and this compound reference standards

  • Human plasma (K2-EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Instrumentation
  • A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.

  • A suitable reversed-phase HPLC or UHPLC column.

Sample Preparation: Protein Precipitation
  • Thaw human plasma samples and calibration standards/quality control samples on ice.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters and may require optimization for individual instruments and columns.

Liquid Chromatography:

ParameterTypical Value
Column C18 reversed-phase, e.g., 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of ramiprilat and IS
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Ramiprilat: m/z 389.2 -> 206.1this compound: m/z 394.2 -> 211.1
Collision Energy Optimized for each transition
Source Temperature 500°C

Data Presentation

The following tables summarize typical quantitative data for the analysis of ramiprilat in human plasma using a validated LC-MS/MS method with this compound as the internal standard.

Table 1: Calibration Curve and Linearity

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)
Ramiprilat0.1 - 100> 0.99

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.1< 15< 1585 - 115
Low QC0.3< 15< 1585 - 115
Mid QC10< 15< 1585 - 115
High QC80< 15< 1585 - 115

Table 3: Recovery

AnalyteMean Extraction Recovery (%)
Ramiprilat> 85

Visualizations

Signaling Pathway: Mechanism of Action of Ramiprilat

Ramiprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the RAAS pathway and the inhibitory action of Ramiprilat.

RAAS_Pathway cluster_ace Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Renin Renin (from Kidney) Renin->Angiotensin_I   cleaves ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II converts Ramiprilat This compound (ACE Inhibitor) Ramiprilat->ACE inhibits Aldosterone Aldosterone Adrenal_Cortex->Aldosterone Kidney Kidney Aldosterone->Kidney Salt_Water_Retention Salt and Water Retention Kidney->Salt_Water_Retention leads to Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Salt_Water_Retention->Increased_BP

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory effect of Ramiprilat on ACE.

Experimental Workflow

The following diagram outlines the major steps in the bioanalytical workflow for the quantification of ramiprilat in human plasma.

Workflow start Start: Human Plasma Sample add_is Add this compound (Internal Standard) start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation of Supernatant centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: Ramiprilat Concentration data_processing->end

Caption: A typical workflow for the analysis of Ramiprilat in human plasma samples.

Application Notes and Protocols for Pharmacokinetic Studies of Ramipril Using Ramiprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ramipril is a prodrug that is converted in the liver to its active metabolite, ramiprilat, a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] Ramiprilat is responsible for the therapeutic effects of ramipril, which include blood pressure reduction and management of congestive heart failure.[2][4] Accurate and reliable quantification of both ramipril and ramiprilat in biological matrices is crucial for pharmacokinetic (PK) studies, which are essential for drug development and regulatory approval. Ramiprilat-d5, a stable isotope-labeled analog of ramiprilat, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods due to its similar physicochemical properties and distinct mass.[5] This document provides detailed application notes and protocols for conducting pharmacokinetic studies of ramipril using this compound as an internal standard.

Rationale for Using this compound

In quantitative bioanalysis by LC-MS/MS, an internal standard (IS) is added to both calibration standards and unknown samples. The IS helps to correct for variability in sample preparation and instrument response. A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" because it co-elutes with the analyte and has nearly identical ionization efficiency, leading to highly accurate and precise measurements.[5]

Data Presentation

The following tables summarize typical pharmacokinetic parameters for ramipril and ramiprilat following oral administration of ramipril. These values can vary depending on the study population, dosage, and analytical methodology.

Table 1: Pharmacokinetic Parameters of Ramipril and Ramiprilat after a Single Oral Dose of 10 mg Ramipril in Healthy Chinese Male Volunteers. [6]

ParameterRamiprilRamiprilat
Cmax (ng/mL)184.7
Tmax (h)1.23.2
AUC (0-t) (ng·h/mL)--
AUC (0-∞) (ng·h/mL)--
t1/2 (h)--

Table 2: Pharmacokinetic Parameters of Ramipril and Ramiprilat after a Single Oral Dose of 5 mg Ramipril in Patients with Severe Heart Failure. [7]

ParameterRamiprilRamiprilat
Cmax (ng/mL)57.0 ± 26.827.9 ± 24
Tmax (h)1.44.6
t1/2 (h)2.4 ± 1.26 ± 4.2

Table 3: LC-MS/MS Method Validation Parameters for Ramipril and Ramiprilat. [8]

ParameterRamiprilRamiprilat
Linearity Range (ng/mL)1.09 - 108.711.08 - 107.56
Lower Limit of Quantification (LLOQ) (ng/mL)1.091.08
Inter-day Precision (%RSD)4.4 - 6.73.5 - 4.7
Inter-day Accuracy (%RE)Within ±5.5Within ±3.2
Recovery (%)81.0 - 98.281.0 - 98.2

Experimental Protocols

Bioanalytical Method for Quantification of Ramipril and Ramiprilat in Human Plasma using LC-MS/MS

This protocol describes a general procedure for the simultaneous determination of ramipril and its active metabolite ramiprilat in human plasma, using this compound as an internal standard.

1. Materials and Reagents:

  • Ramipril reference standard

  • Ramiprilat reference standard

  • This compound (internal standard)

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Ethyl acetate (for liquid-liquid extraction)

2. Stock and Working Solutions Preparation:

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of ramipril, ramiprilat, and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the ramipril and ramiprilat stock solutions in a mixture of acetonitrile and water (e.g., 50:50, v/v) to create calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration (e.g., 50 ng/mL).

3. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 200 µL of plasma sample (calibration standard, quality control, or unknown) into a clean microcentrifuge tube.

  • Add 25 µL of the IS working solution (this compound) to each tube and vortex briefly.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and vortex.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Waters Atlantis C18, 2.1 mm x 100 mm, 3 µm) is commonly used.[6]

    • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[6]

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30-40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ramipril: m/z 417.3 → 234.3[6]

      • Ramiprilat: m/z 389.3 → 206.2[6]

      • This compound (IS): The precursor ion will be shifted by +5 Da (m/z 394.3), and the product ion may or may not be shifted depending on the location of the deuterium labels. The exact transition should be determined by direct infusion of the IS.

5. Data Analysis:

  • Integrate the peak areas for ramipril, ramiprilat, and this compound.

  • Calculate the peak area ratio of each analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x² or 1/x) is typically used.

  • Determine the concentrations of ramipril and ramiprilat in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Ramipril Metabolism Pathway

The following diagram illustrates the metabolic conversion of the prodrug ramipril to its active form, ramiprilat, primarily in the liver.

Ramipril_Metabolism cluster_elimination Elimination Ramipril Ramipril (Prodrug) Ramiprilat Ramiprilat (Active Metabolite) Ramipril->Ramiprilat Hepatic Esterases Inactive_Metabolites Inactive Metabolites (e.g., Diketopiperazine ester/acid, Glucuronides) Ramipril->Inactive_Metabolites Metabolism Ramiprilat->Inactive_Metabolites Further Metabolism Urine Urine Ramiprilat->Urine Inactive_Metabolites->Urine Feces Feces Inactive_Metabolites->Feces

Caption: Metabolic pathway of ramipril to its active form, ramiprilat.

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the key steps involved in a typical pharmacokinetic study of ramipril using this compound as an internal standard.

PK_Study_Workflow cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Dosing Oral Administration of Ramipril Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Preparation Sample Preparation (LLE with this compound IS) Processing->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Data Quantification Analysis->Quantification Modeling PK Parameter Calculation (Cmax, Tmax, AUC, t1/2) Quantification->Modeling Reporting Reporting and Interpretation Modeling->Reporting

Caption: Workflow for a pharmacokinetic study of ramipril.

References

Application Notes & Protocols for Bioequivalence Study of Ramipril Using Ramiprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive application notes and protocols are intended for researchers, scientists, and drug development professionals involved in conducting bioequivalence studies of ramipril. This document outlines the clinical study design, a detailed analytical method for the quantification of ramipril and its active metabolite, ramiprilat, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and the pharmacokinetic and statistical analysis required to determine bioequivalence. The protocol incorporates the use of Ramiprilat-d5 as a stable isotope-labeled internal standard for accurate quantification.

Introduction

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and congestive heart failure.[1][2] It is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, ramiprilat.[1][3] Both ramipril and ramiprilat exhibit plasma protein binding of approximately 73% and 56%, respectively.[1][2] The bioequivalence of a generic ramipril formulation must be demonstrated against a reference product by comparing their pharmacokinetic profiles. This protocol details a robust bioanalytical method using this compound as an internal standard to ensure accuracy and precision.

Clinical Study Protocol

The clinical phase of the bioequivalence study should be conducted in accordance with Good Clinical Practice (GCP) guidelines.

Study Design: A single-dose, two-treatment, two-period, two-sequence, randomized crossover study is recommended.[4][5][6][7]

  • Subjects: A sufficient number of healthy adult male and non-pregnant, non-lactating female volunteers. The number of subjects should be statistically justified to provide adequate power for the bioequivalence assessment.

  • Treatments:

    • Test Product: Generic ramipril formulation (e.g., 10 mg tablet).

    • Reference Product: Innovator ramipril formulation (e.g., 10 mg tablet).

  • Washout Period: A washout period of at least 14 days between the two treatment periods is recommended to ensure complete elimination of the drug from the previous period.[6][7]

  • Fasting Conditions: The study should be conducted under fasting conditions (overnight fast of at least 10 hours).

  • Dosing: A single oral dose of the test or reference product administered with a standardized volume of water.

  • Blood Sampling: Venous blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at predose (0 hours) and at specified time points post-dose. A suggested sampling schedule is: 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours after drug administration.[6][7]

  • Plasma Preparation: Plasma should be separated by centrifugation and stored frozen at -70°C or colder until analysis.

Bioanalytical Method Validation

A highly sensitive and selective LC-MS/MS method for the simultaneous determination of ramipril and ramiprilat in human plasma must be developed and validated.

Materials and Reagents
  • Ramipril and Ramiprilat reference standards

  • This compound (Internal Standard)

  • LC-MS/MS grade methanol, acetonitrile, and water

  • Formic acid and ammonium acetate

  • Human plasma (drug-free)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Experimental Workflow

G Bioanalytical Method Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add this compound (IS) plasma->is protein_precip Protein Precipitation (Methanol) is->protein_precip vortex Vortex & Centrifuge protein_precip->vortex supernatant Collect Supernatant vortex->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometric Detection (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration concentration Concentration Calculation calibration->concentration

Caption: Workflow for the bioanalytical quantification of ramipril and ramiprilat.

Detailed Protocols

3.4.1. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ramipril, ramiprilat, and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of ramipril and ramiprilat in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in methanol.

3.4.2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.[8]

  • Add 300 µL of methanol to precipitate plasma proteins.[8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3.4.3. LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

ParameterCondition
LC Column C18 column (e.g., 50 x 2.1 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of analytes from matrix components
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Detection Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ramipril417.2234.1
Ramiprilat389.2206.1
This compound (IS)394.2211.1

3.4.4. Method Validation Parameters

The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity

  • Linearity (Calibration Curve)

  • Accuracy and Precision (Intra- and Inter-day)

  • Recovery

  • Matrix Effect

  • Stability (Freeze-thaw, short-term, long-term, and post-preparative)

Pharmacokinetic and Statistical Analysis

Pharmacokinetic Parameters

The following pharmacokinetic parameters for both ramipril and ramiprilat will be calculated from the plasma concentration-time data using non-compartmental analysis:[6][7][9][10]

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC(0-inf): Area under the plasma concentration-time curve extrapolated to infinity.

  • t1/2: Elimination half-life.

Statistical Analysis
  • The pharmacokinetic parameters Cmax, AUC(0-t), and AUC(0-inf) will be log-transformed.

  • Analysis of Variance (ANOVA) will be performed on the log-transformed data to assess the effects of formulation, period, sequence, and subject.

Bioequivalence Acceptance Criteria

Data Presentation

All quantitative data should be summarized in clear and concise tables.

Table 1: Summary of Pharmacokinetic Parameters for Ramipril

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (Test/Ref) %90% Confidence Interval
Cmax (ng/mL)
AUC(0-t) (ngh/mL)
AUC(0-inf) (ngh/mL)
Tmax (h) N/AN/A
t1/2 (h) N/AN/A

Table 2: Summary of Pharmacokinetic Parameters for Ramiprilat

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (Test/Ref) %90% Confidence Interval
Cmax (ng/mL)
AUC(0-t) (ngh/mL)
AUC(0-inf) (ngh/mL)
Tmax (h) N/AN/A
t1/2 (h) N/AN/A

Ramipril Metabolism and Bioequivalence Logic

G Ramipril Metabolism and Bioequivalence Assessment cluster_drug Drug Administration & Metabolism cluster_analysis Bioanalytical Quantification cluster_be Bioequivalence Determination Ramipril Ramipril (Prodrug) Oral Administration Ramiprilat Ramiprilat (Active Metabolite) Formed in Liver Ramipril->Ramiprilat Hydrolysis Plasma Plasma Concentration Measurement (Ramipril & Ramiprilat) Ramipril->Plasma Ramiprilat->Plasma IS Using this compound as Internal Standard Plasma->IS PK Pharmacokinetic Parameter Calculation (Cmax, AUC) Plasma->PK Stats Statistical Analysis (90% Confidence Interval) PK->Stats Conclusion Bioequivalence Conclusion (80-125% Range) Stats->Conclusion

References

Application Note and Protocol: Quantification of Ramipril in Human Plasma using Liquid-Liquid Extraction with Ramiprilat-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the extraction and quantification of ramipril from human plasma samples. The methodology utilizes a robust liquid-liquid extraction (LLE) procedure with Ramiprilat-d5 as an internal standard, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure.[1] Accurate quantification of ramipril and its active metabolite, ramiprilat, in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[2][3] This protocol details a selective and sensitive method suitable for such bioanalytical applications.

Experimental Protocol

This protocol outlines the procedure for the liquid-liquid extraction of ramipril from human plasma.

1. Materials and Reagents

  • Ramipril reference standard

  • This compound (internal standard)

  • Human plasma (drug-free)

  • Methanol (HPLC grade)[4][5]

  • Acetonitrile (HPLC grade)[2]

  • Methyl tertiary-butyl ether (MTBE)

  • Dichloromethane

  • Formic acid (analytical grade)[6]

  • Ammonium acetate[7]

  • Water (deionized or Milli-Q)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

2. Preparation of Standard and Quality Control Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve ramipril and this compound in methanol to prepare 1 mg/mL stock solutions.[4][5] Store at 2-8°C.

  • Working Standard Solutions: Serially dilute the ramipril stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.

  • Calibration Curve Standards and Quality Control (QC) Samples: Spike appropriate amounts of the ramipril working standard solutions into drug-free human plasma to obtain calibration standards ranging from 1 ng/mL to 100 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 30, and 80 ng/mL).

3. Sample Preparation: Liquid-Liquid Extraction

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample (blank, calibration standard, QC, or unknown sample).

  • Internal Standard Addition: Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube, except for the blank plasma.

  • Acidification: Add 20 µL of 1% formic acid in water to each tube to acidify the plasma.

  • Vortexing: Briefly vortex the mixture for 30 seconds.

  • Extraction Solvent Addition: Add 1 mL of the extraction solvent (a mixture of methyl tertiary-butyl ether and dichloromethane, 85:15 v/v) to each tube.[6]

  • Extraction: Vortex the tubes vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 80:20 v/v mixture of mobile phase A and B).[4][7]

  • Final Vortex and Transfer: Vortex the reconstituted sample for 1 minute and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

  • Chromatographic Column: A C18 column (e.g., 50 mm x 4.6 mm, 5 µm) is suitable for separation.[6]

  • Mobile Phase A: 10 mM ammonium acetate with 0.1% acetic acid in water/methanol (95/5, v/v).[7]

  • Mobile Phase B: 10 mM ammonium acetate with 0.1% acetic acid in water/methanol (3/97, v/v).[7]

  • Flow Rate: 0.5 mL/min.[6]

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

  • MRM Transitions:

    • Ramipril: m/z 417.2 → 234.1[6]

    • This compound: (adjust based on specific deuteration pattern, e.g., m/z 422.2 → 239.1)

Data Summary

The following table summarizes typical quantitative data for the bioanalysis of ramipril using LC-MS/MS.

ParameterRamiprilRamiprilatCitation
Linearity Range 1.09 - 108.71 ng/mL1.08 - 107.56 ng/mL[2]
Lower Limit of Quantification (LLOQ) 1.09 ng/mL1.08 ng/mL[2]
Intra-day Precision (%RSD) < 15%< 15%[6]
Inter-day Precision (%RSD) < 15%< 15%[6]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)[6]
Mean Extraction Recovery > 85%> 85%[6]

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_extraction Extraction and Reconstitution cluster_analysis Analysis Plasma 200 µL Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Acidify Acidify with Formic Acid Add_IS->Acidify Vortex1 Vortex (30s) Acidify->Vortex1 Add_Solvent Add Extraction Solvent (MTBE:DCM, 85:15) Vortex1->Add_Solvent Extract Vortex (5 min) Add_Solvent->Extract Centrifuge Centrifuge (10,000 rpm, 10 min) Extract->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (N2) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Liquid-Liquid Extraction Workflow for Ramipril.

References

Application Note: High-Throughput UPLC-MS/MS Method for the Simultaneous Quantification of Ramipril and Ramiprilat in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of the angiotensin-converting enzyme (ACE) inhibitor ramipril and its active metabolite, ramiprilat, in human plasma. Ramiprilat-d5 is employed as the internal standard (IS) to ensure accuracy and precision. The method utilizes a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation, making it suitable for high-throughput bioanalytical studies. This method has been validated for linearity, precision, accuracy, and recovery, demonstrating its reliability for pharmacokinetic and bioequivalence studies.

Introduction

Ramipril is a prodrug that is hydrolyzed in the liver to its active metabolite, ramiprilat, a potent ACE inhibitor used in the treatment of hypertension and congestive heart failure.[1][2] Accurate and reliable quantification of both ramipril and ramiprilat in biological matrices is crucial for pharmacokinetic assessments and clinical monitoring. UPLC-MS/MS offers high sensitivity, selectivity, and speed, making it the preferred analytical technique for this purpose.[1][3] This application note presents a validated UPLC-MS/MS method for the simultaneous quantification of ramipril and ramiprilat in human plasma, using this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Ramipril and Ramiprilat reference standards (purity ≥99.5%)

  • This compound internal standard (purity ≥99.5%)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Drug-free human plasma (K3EDTA)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Analytical Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent[4][5]

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ramipril, ramiprilat, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of ramipril and ramiprilat stock solutions in a mixture of methanol and water (50:50, v/v) to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 300 µL of methanol.[6]

  • Vortex the mixture for 1 minute to precipitate proteins.[2]

  • Centrifuge at 13,200 rpm for 10 minutes.[2]

  • Transfer 10 µL of the clear supernatant for UPLC-MS/MS analysis.[2]

UPLC-MS/MS Conditions

Chromatographic Conditions:

ParameterValue
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[4][5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C[6]
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Ramipril 417.2234.1[7]503020
Ramiprilat 389.1206.1[7]503525
This compound 394.1211.1503525

Quantitative Data Summary

Calibration Curve

The method was linear over the concentration range of 0.2-80 ng/mL for both ramipril and ramiprilat.[8] The coefficient of determination (r²) was consistently >0.99 for both analytes.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Ramipril0.2 - 80[8]>0.99
Ramiprilat0.2 - 80[8]>0.99
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Ramipril LLOQ0.5[2]≤7.0[2]105-108[2]≤10.2[2]99-106[2]
LQC1.5[2]≤7.0[2]105-108[2]≤10.2[2]99-106[2]
MQC40[2]≤7.0[2]105-108[2]≤10.2[2]99-106[2]
HQC72[2]≤7.0[2]105-108[2]≤10.2[2]99-106[2]
Ramiprilat LLOQ1.08[3]7.11[3]106.61[3]7.37[3]99.64[3]
LQC3.0<1585-115<1585-115
MQC30<1585-115<1585-115
HQC60<1585-115<1585-115
Recovery

The extraction recovery of ramipril and ramiprilat from human plasma was determined at three QC levels.

AnalyteQC LevelMean Recovery (%)
Ramipril LQC79.83[3]
MQC81.66[3]
HQC80.19[3]
Ramiprilat LQC82.02[3]
MQC86.22[3]
HQC87.05[3]

Experimental Workflow Diagram

Caption: UPLC-MS/MS workflow for ramipril and ramiprilat analysis.

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the simultaneous quantification of ramipril and its active metabolite ramiprilat in human plasma. The simple protein precipitation procedure and short chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic and bioequivalence studies in drug development. The use of a deuterated internal standard ensures high accuracy and precision of the results.

References

Application Note and Protocol: High-Throughput Bioanalysis of Ramiprilat using Ramiprilat-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramipril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. It is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, ramiprilat. The therapeutic efficacy of ramipril is directly related to the plasma concentrations of ramiprilat.[1][2] Consequently, accurate and robust bioanalytical methods for the quantification of ramiprilat in biological matrices are crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note provides a detailed protocol for the determination of ramiprilat in human plasma using a stable isotope-labeled internal standard, Ramiprilat-d5, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is best practice as it co-elutes with the analyte and experiences similar matrix effects, ensuring high accuracy and precision.

Mechanism of Action: ACE Inhibition by Ramiprilat

Ramiprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, ramiprilat reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Ramiprilat Ramiprilat Ramiprilat->ACE Inhibits

Caption: ACE Inhibition by Ramiprilat.

Experimental Protocols

This section details the materials and procedures for the quantification of ramiprilat in human plasma.

Materials and Reagents
  • Ramiprilat and this compound reference standards (≥98% purity)

  • Human plasma (K2-EDTA as anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 1 cc, 30 mg)

Stock and Working Solutions
  • Ramiprilat Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ramiprilat in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Ramiprilat Working Solutions: Prepare a series of working solutions by serially diluting the ramiprilat stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.

  • This compound IS Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation

Two common and effective sample preparation techniques are presented: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

This method is rapid and suitable for high-throughput analysis.

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the 100 ng/mL this compound IS working solution. This results in a final IS concentration of approximately 10 ng/mL in the initial sample mix.

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

This method provides a cleaner extract, reducing matrix effects and improving sensitivity.

  • To 200 µL of plasma sample, add 20 µL of the 100 ng/mL this compound IS working solution.

  • Vortex for 10 seconds.

  • Pre-treat the sample by adding 200 µL of 4% phosphoric acid in water and vortex.

  • Condition the SPE cartridge (Oasis HLB, 30 mg) with 1 mL of methanol.

  • Equilibrate the cartridge with 1 mL of water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute the ramiprilat and this compound with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Vortex and transfer to an autosampler vial for analysis.

Bioanalytical Workflow

The overall process from sample collection to data analysis is outlined below.

Bioanalytical_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Collection Plasma Sample Collection IS_Spiking Spiking with this compound IS Sample_Collection->IS_Spiking Sample_Preparation Sample Preparation (PPT or SPE) IS_Spiking->Sample_Preparation LC_Separation LC Separation Sample_Preparation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Reporting Reporting Data_Processing->Reporting

References

Application of Ramiprilat-d5 in Dried Blood Spot (DBS) Analysis for Pharmacokinetic and Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ramipril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. It is a prodrug that is rapidly metabolized in the liver to its active metabolite, ramiprilat.[1] The therapeutic effect of ramipril is primarily attributed to ramiprilat, making the accurate quantification of this active metabolite crucial for pharmacokinetic studies and therapeutic drug monitoring.[2][3] Dried blood spot (DBS) analysis has emerged as a minimally invasive and patient-centric sampling technique that offers numerous advantages over traditional venous blood collection, including reduced sample volume, ease of collection and storage, and lower shipping costs. This application note details a sensitive and robust method for the quantitative analysis of ramiprilat in dried blood spots using a stable isotope-labeled internal standard, Ramiprilat-d5, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is critical for correcting for potential matrix effects and variations in extraction efficiency and instrument response, thereby ensuring high accuracy and precision in the analytical results.[4]

Quantitative Data Summary

While specific quantitative data for the analysis of ramiprilat in DBS using this compound is not extensively published in a single source, the following tables summarize typical validation parameters for ramiprilat quantification in biological matrices (primarily plasma/serum) using LC-MS/MS, which can be considered as target parameters for a DBS method validation.

Table 1: LC-MS/MS Method Parameters for Ramiprilat Analysis

ParameterTypical Value/Condition
Lower Limit of Quantification (LLOQ)1.08 ng/mL[5][6]
Upper Limit of Quantification (ULOQ)107.56 ng/mL[5][6]
Linearity Range1.08 - 107.56 ng/mL[5][6]
Correlation Coefficient (r²)≥ 0.99[5][6]

Table 2: Accuracy and Precision Data for Ramiprilat Quantification

Quality Control SampleAccuracy (%)Precision (%CV)
LLOQ99.64%[5]7.37%[5]
Low QCWithin ±15%< 15%
Medium QCWithin ±15%< 15%
High QCWithin ±15%< 15%

Experimental Protocols

This section outlines a detailed protocol for the extraction and analysis of ramiprilat from dried blood spots using this compound as an internal standard. This protocol is a composite based on established DBS analysis procedures and LC-MS/MS methods for ramiprilat.[7]

1. Materials and Reagents

  • Ramiprilat analytical standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Deionized water

  • Control human whole blood

  • DBS collection cards (e.g., Whatman 903)

2. Preparation of Standards and Quality Control Samples

  • Stock Solutions: Prepare individual stock solutions of ramiprilat and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the ramiprilat stock solution with methanol:water (50:50, v/v) to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

  • Spiked Blood Samples: Spike control human whole blood with the ramiprilat working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • DBS Card Preparation: Spot a fixed volume (e.g., 30 µL) of each spiked blood sample onto the DBS cards. Allow the spots to dry at ambient temperature for at least 3 hours. Store the prepared DBS cards in a sealed bag with desiccant at -20°C until analysis.

3. Dried Blood Spot Sample Extraction

  • Punch a 3-mm disc from the center of the dried blood spot using a manual or automated puncher.

  • Place the punched disc into a 1.5 mL microcentrifuge tube.

  • Add 100 µL of the this compound internal standard working solution to each tube.

  • Add 200 µL of extraction solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Vortex the tubes for 1 minute.

  • Sonicate the tubes for 15 minutes.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A suitable gradient to ensure separation of ramiprilat from potential interferences.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Ramiprilat: Precursor ion > Product ion (to be optimized based on instrumentation)

      • This compound: Precursor ion > Product ion (to be optimized based on instrumentation)

Visualizations

experimental_workflow cluster_sample_prep DBS Sample Preparation cluster_extraction Extraction cluster_analysis Analysis blood_collection Whole Blood Spiking with Ramiprilat spotting Spotting on DBS Card blood_collection->spotting drying Drying of Blood Spots spotting->drying punching Punching 3-mm Disc drying->punching add_is Addition of this compound Internal Standard punching->add_is add_solvent Addition of Extraction Solvent add_is->add_solvent vortex_sonicate Vortexing and Sonication add_solvent->vortex_sonicate centrifuge Centrifugation vortex_sonicate->centrifuge evaporation Evaporation of Supernatant centrifuge->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: Experimental workflow for the DBS analysis of ramiprilat.

Caption: Principle of using a deuterated internal standard for accurate quantification.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Matrix Effects with Ramiprilat-d5 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing matrix effects in LC-MS analysis using Ramiprilat-d5 as an internal standard. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a matrix effect and why is it a concern in the LC-MS analysis of Ramiprilat?

A: A matrix effect is the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[1][2][3] In the analysis of Ramiprilat, endogenous substances from biological matrices like plasma or urine (e.g., phospholipids, salts, and proteins) can interfere with the ionization process in the mass spectrometer source.[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of Ramiprilat.[1][3]

Q2: How does using this compound as an internal standard help minimize matrix effects?

A: this compound is a stable isotope-labeled (SIL) internal standard for Ramiprilat.[4] SIL internal standards are the preferred choice in LC-MS bioanalysis because they have nearly identical physicochemical properties to the analyte.[5][6] This means this compound will co-elute with Ramiprilat and experience the same degree of ion suppression or enhancement.[3] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be effectively compensated for, leading to more accurate and reliable results.[3][6]

Q3: I am observing significant ion suppression for both Ramiprilat and this compound. What are the likely causes and how can I troubleshoot this?

A: Significant ion suppression for both the analyte and the SIL internal standard suggests a substantial matrix effect. Here are the common causes and troubleshooting steps:

  • Inefficient Sample Preparation: The most common cause is the presence of co-eluting matrix components, particularly phospholipids, which are not effectively removed by simple protein precipitation.

    • Troubleshooting:

      • Optimize Sample Cleanup: Implement more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a broader range of interferences.[3]

      • Phospholipid Removal: Consider using specialized phospholipid removal plates or cartridges.[2]

  • Poor Chromatographic Separation: The analyte and internal standard may be co-eluting with a region of significant matrix interference.[7]

    • Troubleshooting:

      • Modify Gradient: Adjust the mobile phase gradient to better separate Ramiprilat and this compound from the early-eluting, highly polar matrix components and the late-eluting phospholipids.[3]

      • Change Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve separation from interfering matrix components.

Q4: My results show inconsistent analyte-to-internal standard area ratios across different plasma lots. What could be the issue?

A: Inconsistent area ratios across different biological matrix lots indicate that the matrix effect is variable and not being fully compensated for by the internal standard.

  • Potential Cause: Although this compound is an ideal internal standard, in some rare cases, a slight chromatographic shift between the analyte and the SIL IS (the "isotope effect") can occur. If this shift causes one of the compounds to fall into a region of more severe ion suppression in one plasma lot versus another, the ratio will be affected.

  • Troubleshooting Steps:

    • Evaluate Matrix Effect Quantitatively: Perform a post-extraction spike experiment using at least six different lots of blank matrix to confirm the variability of the matrix effect.[1][8]

    • Improve Chromatographic Resolution: Further optimize the LC method to ensure Ramiprilat and this compound are perfectly co-eluting and well-separated from any ion suppression zones.[7]

    • Enhance Sample Cleanup: A more robust sample preparation method can reduce the overall matrix effect, thereby minimizing the impact of any lot-to-lot variability.[2][3]

Q5: How can I quantitatively assess the matrix effect in my Ramiprilat assay?

A: The "golden standard" for the quantitative assessment of matrix effects is the post-extraction spiking method.[1] This involves calculating the Matrix Factor (MF).

  • Procedure:

    • Set A: Analyze the peak area of Ramiprilat and this compound in a neat solution (e.g., mobile phase).

    • Set B: Extract blank matrix from at least six different sources. After extraction, spike the extracts with Ramiprilat and this compound at the same concentration as in Set A and analyze the peak areas.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in the presence of matrix [Set B]) / (Peak Area in the absence of matrix [Set A])

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The coefficient of variation (%CV) of the MFs from the different matrix lots should be ≤15%.[8]

  • Internal Standard Normalized MF (IS-Normalized MF):

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • This value should be close to 1, and the %CV across the different lots should be within 15%.[8]

Experimental Protocols & Data

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

This protocol details the steps to quantitatively evaluate the matrix effect for Ramiprilat using this compound as the internal standard.

  • Prepare Solutions:

    • Neat Solution (Set 1): Prepare a solution containing Ramiprilat and this compound at a known concentration (e.g., medium QC level) in the reconstitution solvent.

    • Blank Matrix Samples: Obtain at least six different lots of blank biological matrix (e.g., human plasma).

  • Sample Processing:

    • Extract a known volume of each blank matrix lot using your established sample preparation method (e.g., protein precipitation, SPE).

    • Evaporate the extracted samples to dryness if required by the protocol.

  • Post-Extraction Spike (Set 2):

    • Reconstitute the dried extracts with the Neat Solution prepared in step 1. This ensures the analytes are added after the extraction process.

  • LC-MS Analysis:

    • Inject and analyze both the Neat Solution (Set 1) and the post-spiked extracted blank matrix samples (Set 2).

  • Data Analysis:

    • Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor as described in Q5.

Data Presentation: Matrix Effect Evaluation

The following table summarizes hypothetical data from a post-extraction spike experiment for Ramiprilat and this compound at a concentration of 75 ng/mL.[9]

Matrix LotRamiprilat Peak Area (Set 2)This compound Peak Area (Set 2)Ramiprilat MFThis compound MFIS-Normalized MF
1785,0001,550,0000.920.911.01
2768,0001,510,0000.900.891.01
3810,0001,600,0000.950.941.01
4750,0001,490,0000.880.881.00
5792,0001,565,0000.930.921.01
6801,0001,580,0000.940.931.01
Mean 0.92 0.91 1.01
%CV 2.8% 2.5% 0.4%
Neat Solution (Set 1) Areas850,0001,700,000

In this example, both Ramiprilat and this compound experience minor ion suppression (MF < 1), but the IS-Normalized MF is consistently close to 1 with a very low %CV, indicating that this compound effectively compensates for the matrix effect.

Protocol 2: Sample Preparation via Protein Precipitation (PPT)

This is a common and rapid sample preparation technique, though it may be less effective at removing phospholipids compared to LLE or SPE.[9]

  • Sample Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the this compound working solution (e.g., 100 ng/mL in methanol).

  • Precipitation: Add 300 µL of cold methanol.[9]

  • Vortexing: Vortex the mixture for 15 minutes to ensure complete protein precipitation.[9]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or well plate.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase mixture.[9]

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

Experimental Workflow: Matrix Effect Assessment

G cluster_0 Set 1: Neat Solution cluster_1 Set 2: Post-Extraction Spike neat_solution Prepare Analyte + IS in Neat Solvent lcms LC-MS/MS Analysis neat_solution->lcms blank_matrix Obtain Blank Matrix (≥6 lots) extraction Perform Sample Extraction blank_matrix->extraction spike Spike Extracted Matrix with Analyte + IS extraction->spike spike->lcms calc Calculate Matrix Factor (MF) and IS-Normalized MF lcms->calc result Evaluate Results (%CV ≤ 15%) calc->result

Caption: Workflow for the quantitative assessment of matrix effects.

Troubleshooting Logic: Ion Suppression

G start Significant Ion Suppression Observed for Analyte + IS check_sample_prep Is Sample Preparation Sufficiently Clean? start->check_sample_prep improve_sample_prep Implement SPE, LLE, or Phospholipid Removal check_sample_prep->improve_sample_prep No check_chromatography Is Chromatographic Separation Adequate? check_sample_prep->check_chromatography Yes re_evaluate Re-evaluate Matrix Effect improve_sample_prep->re_evaluate check_chromatography->re_evaluate Yes optimize_chromatography Modify Gradient or Change Column Chemistry check_chromatography->optimize_chromatography No optimize_chromatography->re_evaluate

Caption: Decision tree for troubleshooting significant ion suppression.

References

addressing ion suppression of Ramiprilat with Ramiprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Ramiprilat. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the LC-MS/MS analysis of Ramiprilat, with a focus on addressing ion suppression using its deuterated internal standard, Ramiprilat-d5.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of Ramiprilat?

A: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. It is a reduction in the ionization efficiency of the target analyte, in this case, Ramiprilat, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This leads to a decreased instrument response, which can result in inaccurate and imprecise quantification, and a higher limit of detection.[2] For a sensitive and accurate measurement of Ramiprilat, especially at low concentrations, it is crucial to address and minimize ion suppression.

Q2: How does using this compound help in addressing the ion suppression of Ramiprilat?

A: this compound is a stable isotope-labeled internal standard (SIL-IS) for Ramiprilat.[3] Because it is structurally and chemically almost identical to Ramiprilat, it co-elutes and experiences the same degree of ion suppression in the mass spectrometer's ion source.[1][4] By adding a known concentration of this compound to all samples (calibrators, quality controls, and unknowns) and calculating the analyte-to-internal standard peak area ratio, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and reliable results.[5]

Q3: What are the common causes of ion suppression in Ramiprilat analysis?

A: Common causes of ion suppression in the analysis of Ramiprilat from biological matrices include:

  • Phospholipids: These are abundant in plasma and are notorious for causing ion suppression in reversed-phase chromatography.

  • Salts and buffers: High concentrations of salts from the sample or mobile phase can significantly suppress the ionization of Ramiprilat.

  • Other endogenous matrix components: Various other small molecules and metabolites present in the biological sample can co-elute and interfere with ionization.

  • Formulation excipients: If analyzing a drug formulation, some excipients may cause ion suppression.

Q4: Besides using an internal standard, what other strategies can be employed to minimize ion suppression?

A: Several strategies can be used to mitigate ion suppression:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation.[6]

  • Chromatographic Separation: Optimizing the HPLC/UHPLC method to achieve better separation between Ramiprilat and the interfering matrix components can significantly reduce ion suppression. This can involve adjusting the gradient, changing the column chemistry, or modifying the mobile phase composition.[7]

  • Dilution: Diluting the sample can reduce the concentration of interfering components, but this may also lower the Ramiprilat concentration below the detection limit of the instrument.[1]

  • Choice of Ionization Source: While electrospray ionization (ESI) is commonly used, atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression for certain compounds.[7]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Ramiprilat signal intensity or poor sensitivity Significant ion suppression from the sample matrix.- Implement this compound as an internal standard. This is the most effective way to compensate for suppression. - Improve sample cleanup. Switch from protein precipitation to SPE or LLE to remove more matrix interferences. - Optimize chromatography. Adjust the gradient to better separate Ramiprilat from the suppression zone. A post-column infusion experiment can help identify the retention time window of suppression.[8][9]
High variability in Ramiprilat peak areas between replicate injections of the same sample Inconsistent ion suppression due to matrix variability between samples.- Ensure consistent sample preparation. Use a validated and standardized protocol for all samples. - Utilize this compound. The internal standard will co-vary with the analyte, reducing the observed variability in the peak area ratio.
Poor accuracy and precision in quality control (QC) samples Uncorrected matrix effects leading to systematic and random errors.- Verify the concentration and purity of the this compound internal standard solution. - Evaluate the matrix effect. A quantitative assessment should be performed during method validation to understand the extent of ion suppression.[10] - Ensure the internal standard is added to all samples at a consistent concentration.
Analyte-to-internal standard ratio is not consistent across the calibration curve Differential ion suppression affecting the analyte and internal standard differently. This is less common with a co-eluting SIL-IS but can occur if there is a slight retention time shift.[11][12]- Ensure co-elution of Ramiprilat and this compound. The chromatographic conditions should be optimized so that both compounds have identical retention times. - Check for potential isotopic exchange. While rare for deuterium-labeled standards, ensure the stability of this compound in the sample matrix and solvent.[11]

Data Presentation

The following table summarizes the expected impact of using this compound on the quantitation of Ramiprilat in the presence of ion suppression.

Parameter Ramiprilat without Internal Standard Ramiprilat with this compound Internal Standard
Matrix Effect (Signal Suppression) High (can be up to 93-94% suppression)[10]Similar suppression of the raw signal, but the ratio remains consistent.
Accuracy (% Bias) Potentially high, leading to underestimation of the true concentration.Low, as the internal standard compensates for the signal loss.
Precision (%RSD) High, due to variable suppression between samples.Low, as the ratio measurement corrects for variability.
Limit of Quantification (LOQ) Higher, due to reduced signal-to-noise ratio.Lower, as the improved precision allows for reliable measurement at lower concentrations.

Experimental Protocols

Assessment of Ion Suppression (Post-Column Infusion Method)

This experiment helps to identify the regions in the chromatogram where ion suppression occurs.

  • Prepare a standard solution of Ramiprilat at a concentration that gives a stable and mid-range signal on the mass spectrometer.

  • Set up the LC-MS/MS system. Infuse the Ramiprilat standard solution post-column into the mobile phase flow using a T-fitting before the mass spectrometer ion source. This will generate a constant, elevated baseline signal for Ramiprilat.

  • Inject a blank, extracted matrix sample (e.g., a protein-precipitated plasma sample without Ramiprilat).

  • Monitor the Ramiprilat signal. Any dips or decreases in the baseline signal indicate regions of ion suppression caused by co-eluting matrix components.[8][9]

Sample Preparation and LC-MS/MS Analysis of Ramiprilat with this compound

This is a general protocol and may require optimization for specific matrices and instrumentation.

1. Preparation of Standards and Internal Standard Spiking Solution:

  • Prepare stock solutions of Ramiprilat and this compound in methanol (e.g., at 1 mg/mL).

  • Prepare a working internal standard spiking solution by diluting the this compound stock solution (e.g., to 100 ng/mL in methanol).[10]

2. Sample Preparation (Protein Precipitation): [10]

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound internal standard spiking solution.

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile or methanol to precipitate the proteins.

  • Vortex for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[13]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex to dissolve the residue and transfer to an autosampler vial for injection.

3. LC-MS/MS Conditions (Example): [10]

  • LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Ramiprilat from early eluting salts and late eluting phospholipids.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Ramiprilat: Monitor an appropriate precursor-to-product ion transition (e.g., m/z 389.2 -> 206.1).[2]

    • This compound: Monitor the corresponding transition (e.g., m/z 394.2 -> 211.1 - Note: exact masses will depend on the deuteration pattern).

Visualizations

Ion_Suppression_Mechanism cluster_source Mass Spectrometer Ion Source cluster_explanation Effect of Ion Suppression Analyte Analyte Droplet ESI Droplet Analyte->Droplet Matrix Matrix Matrix->Droplet GasPhase Gas Phase Ions Matrix->GasPhase Competes for ionization, hinders evaporation Droplet->GasPhase Evaporation & Ionization Detector Detector GasPhase->Detector Signal SuppressedSignal Reduced Signal

Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.

Internal_Standard_Workflow Sample Biological Sample (Ramiprilat) IS Add this compound (Internal Standard) Sample->IS Extraction Sample Preparation (e.g., Protein Precipitation) IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Calculate Peak Area Ratio (Ramiprilat / this compound) LCMS->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Experimental workflow for correcting ion suppression with an internal standard.

Logical_Relationship cluster_without_is Without Internal Standard cluster_with_is With this compound Internal Standard AnalyteSignal Ramiprilat Signal Suppression1 Ion Suppression (Variable) AnalyteSignal->Suppression1 Result1 Inaccurate Result Suppression1->Result1 AnalyteSignal2 Ramiprilat Signal Suppression2 Ion Suppression (Affects both equally) AnalyteSignal2->Suppression2 ISSignal This compound Signal ISSignal->Suppression2 RatioCalc Ratio Calculation Suppression2->RatioCalc Result2 Accurate Result RatioCalc->Result2

Caption: Logical relationship demonstrating the correction of ion suppression.

References

Technical Support Center: Ramiprilat-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Ramiprilat-d5.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of poor peak shape (tailing, fronting, or broad peaks) for this compound?

Poor peak shape in the analysis of this compound can stem from a variety of factors, broadly categorized as chemical interactions, chromatographic conditions, and system issues.

  • Chemical Interactions:

    • Secondary Silanol Interactions: this compound, with its amine groups, can interact with residual silanol groups on the silica-based stationary phase of the column.[1][2][3] This is a primary cause of peak tailing.

    • Analyte Degradation: Ramipril and its metabolite Ramiprilat can degrade under certain conditions.[4][5][6][7][8] Degradation products co-eluting with the main peak can cause distortion.

    • Ionization State: The pH of the mobile phase relative to the pKa of this compound can cause inconsistent ionization, leading to peak asymmetry.[9][10][11][12]

  • Chromatographic Conditions:

    • Inappropriate Mobile Phase pH: A mobile phase with a pH close to the analyte's pKa can result in a mixed ionic state, causing peak tailing or splitting.[9][10][11]

    • Mobile Phase Composition: The choice and ratio of organic solvent (e.g., acetonitrile, methanol) and aqueous buffer are critical. An unsuitable mobile phase can lead to poor peak shape and ion suppression.[13]

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[1][11][14]

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[1][9]

  • System & Column Issues:

    • Column Degradation: Over time, the stationary phase of the column can degrade, or the column can become contaminated, leading to a general deterioration of peak shape for all analytes.[9][10][14]

    • Extra-Column Volume: Excessive tubing length or diameter, as well as poorly made connections, can contribute to band broadening and peak tailing.[1][10]

    • Blocked Frit: A partially blocked inlet frit on the column can distort the sample band, causing tailing for all peaks.[14]

Q2: My this compound peak is tailing. What specific steps can I take to resolve this?

Peak tailing is the most common peak shape issue. Here is a systematic approach to troubleshoot and resolve it:

  • Adjust Mobile Phase pH:

    • For basic compounds like this compound, lowering the mobile phase pH (e.g., to pH 2-3) can protonate the analyte and suppress interactions with silanol groups.[10]

    • Alternatively, operating at a higher pH (e.g., pH 7-8) can deprotonate the silanol groups, but this may affect the analyte's retention and stability.[10]

  • Optimize Buffer Concentration:

    • Ensure the buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH throughout the analysis.[10]

  • Use an End-Capped Column:

    • Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing for basic compounds.[3][10]

  • Check for Column Contamination and Degradation:

    • If the tailing has worsened over time, the column may be contaminated. Try flushing the column with a strong solvent. If this doesn't work, the column may need to be replaced.[9][10][14]

  • Reduce Extra-Column Volume:

    • Use shorter, narrower internal diameter tubing between the injector, column, and detector. Ensure all fittings are properly connected to minimize dead volume.[1][10]

Q3: I am observing peak fronting for this compound. What is the likely cause and solution?

Peak fronting is typically caused by:

  • Sample Overload: The concentration of this compound in your sample may be too high for the column's capacity.

    • Solution: Dilute your sample or reduce the injection volume.[1][11][14]

  • Sample Solvent Incompatibility: The sample is dissolved in a solvent that is much stronger than the mobile phase.

    • Solution: Dissolve the sample in the mobile phase itself, or in a solvent that is weaker than or of similar strength to the mobile phase.[1][9]

Q4: My this compound peak appears broad. How can I improve its efficiency?

Broad peaks are often a sign of poor column efficiency or system issues.

  • Check for Column Voids: A void at the head of the column can cause band broadening. This can sometimes be fixed by reversing and flushing the column, but replacement is often necessary.[10]

  • Optimize Flow Rate: A flow rate that is too high or too low can lead to broader peaks. Re-evaluate the optimal flow rate for your column dimensions.

  • Increase Column Temperature: Slightly increasing the column temperature (e.g., to 30-40°C) can reduce mobile phase viscosity and improve mass transfer, resulting in sharper peaks.[15]

  • Gradient Elution: If using an isocratic method, switching to a gradient elution can help to sharpen the peak, especially if it elutes late in the run.[9]

Data & Experimental Protocols

Summary of Chromatographic Conditions for Ramipril/Ramiprilat Analysis

The following table summarizes various chromatographic conditions reported in the literature for the analysis of Ramipril and its active metabolite, Ramiprilat. These can serve as a starting point for method development and troubleshooting.

ParameterCondition 1Condition 2Condition 3Condition 4
Column Zorbax Eclipse XDB-C8 (50x4.6 mm, 5 µm)[13]Nucleosil 100-S C18 (250x4.6 mm, 5 µm)[4][8]Fortis C18 (100x4.6 mm, 2.5 µm)[16][17]Genesis C18 (250x4.6 mm, 5 µm)[18]
Mobile Phase A 0.1% formic acid in 5 mM ammonium acetate[13]Acetonitrile[4][8]Methanol[16][17]0.01 M KH2PO4 (pH 3.4)[18]
Mobile Phase B 0.1% formic acid in methanol[13]Sodium perchlorate solution[4][8]5 mM Citric acid/sodium citrate buffer (pH 3)[16][17]Methanol:Acetonitrile
Elution Mode Isocratic (40:60 A:B)[13]Gradient[4][8]Isocratic (50:50 A:B)[16][17]Isocratic (15:15:70 A:B)[18]
Flow Rate Not Specified1.0 mL/min[4][8]1.0 mL/min[16][17]1.0 mL/min[18]
Detection MS/MS[13]UV at 210 nm[4][8]UV at 270 nm[16][17]UV at 210 nm[18]
Detailed Experimental Protocol Example: LC-MS/MS Analysis

This protocol is a representative example for the analysis of this compound in a biological matrix, based on common practices found in the literature.[13][19]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add an internal standard solution.

    • Add 300 µL of a precipitation solution (e.g., acetonitrile, methanol, and 0.5% trifluoroacetic acid).[13]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse XDB-C8 (50x4.6 mm, 5 µm).[13]

    • Mobile Phase A: 0.1% formic acid in 5 mM ammonium acetate.[13]

    • Mobile Phase B: 0.1% formic acid in methanol.[13]

    • Gradient: Isocratic at 40:60 (A:B).[13]

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 40°C.[15]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[19]

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound.

    • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

The following diagram outlines a logical workflow for troubleshooting poor peak shape of this compound.

G cluster_0 Start: Poor Peak Shape Observed cluster_1 Initial Checks cluster_2 System & Column Issues cluster_3 Method & Sample Issues cluster_4 Resolution start Identify Peak Shape Issue check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Suspect System/Column Issue check_all_peaks->system_issue Yes method_issue Suspect Method/Sample Issue check_all_peaks->method_issue No check_concentration Is it a high concentration sample? adjust_ph Adjust Mobile Phase pH check_concentration->adjust_ph No dilute_sample Dilute Sample / Reduce Injection Volume check_concentration->dilute_sample Yes check_frit Check/Replace Column Frit system_issue->check_frit check_connections Check for Leaks/Dead Volume check_frit->check_connections replace_column Replace Column check_connections->replace_column end Peak Shape Improved replace_column->end method_issue->check_concentration check_buffer Check Buffer Strength adjust_ph->check_buffer change_solvent Change Sample Solvent check_buffer->change_solvent dilute_sample->end change_solvent->end

Caption: A workflow diagram for troubleshooting poor peak shape.

Chemical Factors Affecting this compound Peak Shape

This diagram illustrates the key chemical interactions and degradation pathways that can lead to poor peak shape for this compound.

G cluster_0 Analyte & Stationary Phase cluster_1 Interactions & Degradation cluster_2 Degradation Products cluster_3 Mitigation Strategies ramiprilat This compound (Basic Amine Groups) interaction Secondary Ionic Interaction (Leads to Peak Tailing) ramiprilat->interaction degradation Chemical Degradation ramiprilat->degradation silanol Silica Stationary Phase (Acidic Silanol Groups, Si-OH) silanol->interaction low_ph Low pH Mobile Phase (Protonates Silanols) interaction->low_ph endcapping End-capped Column (Blocks Silanols) interaction->endcapping dkp Ramipril-diketopiperazine degradation->dkp diacid Ramipril-diacid degradation->diacid stable_conditions Control pH & Temperature (Minimizes Degradation) degradation->stable_conditions

Caption: Chemical interactions and degradation affecting peak shape.

References

Technical Support Center: Optimizing MS/MS Parameters for Ramiprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed information, troubleshooting advice, and standardized protocols for the analysis of Ramiprilat-d5 using tandem mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting MS/MS parameters for this compound?

A1: For this compound, analysis is typically performed in Positive Electrospray Ionization (ESI+) mode. The precursor ion ([M+H]⁺) for this compound will be approximately 5 Daltons higher than that of the unlabeled Ramiprilat. Based on published data for Ramiprilat, you can establish robust starting parameters.[1]

  • Precursor Ion (Q1): The protonated molecule of Ramiprilat is m/z 389.1. Therefore, the expected precursor for this compound is m/z 394.1 .

  • Product Ions (Q3): The fragmentation pattern should be similar to unlabeled Ramiprilat. Common product ions for Ramiprilat are m/z 206.1 and m/z 156.0 .[1][2] These are excellent candidates for monitoring this compound. The transition 394.1 → 206.1 would be a good primary choice for quantification.

  • Ionization Mode: ESI Positive.[1]

Q2: How do I optimize compound-dependent parameters like Collision Energy (CE)?

A2: Optimization is critical for achieving maximum sensitivity and is best performed by direct infusion of a standard solution (e.g., 100 ng/mL) of this compound into the mass spectrometer.

  • Tune Precursor Ion: Infuse the standard and optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and intense signal for the m/z 394.1 precursor ion.

  • Optimize Collision Energy (CE): While monitoring the precursor ion, perform a product ion scan to identify major fragments. Then, for each promising product ion (e.g., 206.1), perform a Collision Energy ramp or a series of injections at different CE values.[3][4] Plot the intensity of the product ion against the CE value to find the optimum setting that yields the highest intensity.

  • Optimize Other Potentials: Fine-tune other parameters like Declustering Potential (DP) and Cell Exit Potential (CXP) in a similar manner to maximize ion transmission and minimize unintended fragmentation.

Q3: What is the recommended sample preparation method for analyzing this compound in plasma or serum?

A3: The choice depends on the required sensitivity, throughput, and laboratory resources.

  • Protein Precipitation (PPT): This is the fastest and simplest method. It involves adding a cold organic solvent (typically methanol or acetonitrile) to the plasma sample, vortexing, and centrifuging to pellet the proteins.[1] This method is widely used but may result in higher matrix effects compared to other techniques.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. A water-immiscible organic solvent is used to extract the analyte from the aqueous plasma sample.[5]

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and can concentrate the sample, leading to the best sensitivity and lowest matrix effects. However, it is the most time-consuming and expensive option.[6]

For most applications, protein precipitation offers a good balance of speed and effectiveness, especially when using a stable isotope-labeled internal standard like this compound, which co-elutes and helps correct for matrix-induced signal variations.[1]

Q4: I am seeing poor or no signal for this compound. What are the likely causes?

A4: This issue can stem from several factors, from sample preparation to instrument settings.

  • Incorrect MS/MS Parameters: Double-check that you are monitoring the correct precursor (m/z 394.1) and product ions. Ensure that the collision energy and other voltages are set appropriately.

  • Sample Preparation Failure: The analyte may have been lost during the extraction process. Verify the pH and solvent choices in your extraction protocol. Ensure complete evaporation if a dry-down step is used and that the sample is fully reconstituted in an appropriate solvent.

  • Instrument Contamination: A dirty ion source, transfer capillary, or mass analyzer can suppress the signal. Perform routine cleaning and maintenance.

  • Mobile Phase Issues: Ensure the mobile phase composition and pH are suitable for ionizing Ramiprilat in positive mode. The presence of acidic modifiers like formic acid is common and beneficial.[5]

  • Standard Degradation: Confirm that the stock and working solutions of this compound have not degraded.

Q5: My this compound peak shape is poor (e.g., broad, tailing, or split). What should I investigate?

A5: Poor chromatography can compromise quantification.

  • Column Choice: Ensure you are using an appropriate column, such as a C18, which is commonly used for Ramipril analysis.[7]

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. An acidic mobile phase (e.g., pH 3-4) is typically used for Ramiprilat.

  • Injection Solvent: If the sample is reconstituted in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Try to match the injection solvent to the mobile phase as closely as possible.

  • Column Degradation: The column may be old or fouled. Try flushing it or replacing it with a new one.

Q6: I'm observing significant matrix effects. How can I minimize them?

A6: Matrix effects occur when co-eluting compounds from the biological matrix suppress or enhance the ionization of the analyte.

  • Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like LLE or SPE to remove more interfering substances.

  • Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the matrix components causing the interference.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

  • Confirm Internal Standard Performance: The primary purpose of using this compound is to compensate for matrix effects.[8] Ensure its peak area is stable across different samples. If the IS signal itself is heavily suppressed, it indicates a severe matrix effect that requires better sample cleanup.

Q7: The retention time of this compound is slightly different from the non-labeled Ramiprilat. Is this normal?

A7: Yes, this is a known phenomenon. Deuterated standards, especially those with multiple deuterium atoms, can sometimes elute slightly earlier than their non-labeled counterparts on a reversed-phase column.[8][9] This is called an "isotopic effect." While a stable isotope-labeled standard is ideal, this small shift in retention time is generally acceptable as long as it does not co-elute with an interference and provides a consistent response.

Quantitative Data Summary

The following tables provide example MS/MS parameters for Ramiprilat and its internal standard, this compound. These should be used as starting points and optimized for your specific instrument and experimental conditions.

Table 1: Example MS/MS Parameters (ESI Positive)

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z (Quantifier)Product Ion (Q3) m/z (Qualifier)Collision Energy (CE) (eV)Declustering Potential (DP) (V)
Ramiprilat389.1206.1156.0~29~91
This compound 394.1 206.1 156.0 Optimize starting from ~29Optimize starting from ~91

Data for Ramiprilat is adapted from published literature.[1] Parameters for this compound should be empirically optimized but are expected to be very similar to those for Ramiprilat.

Experimental Protocols

Protocol 1: Direct Infusion for MS/MS Parameter Optimization

This protocol is for determining the optimal compound-dependent parameters for this compound.

  • Prepare Standard Solution: Prepare a 100 ng/mL solution of this compound in a solvent mixture that matches your initial LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Setup Infusion: Infuse the solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Optimize Source Parameters: In tune mode, adjust source parameters (ion spray voltage, gas temperatures, and gas flows) to achieve a stable and maximal signal for the this compound precursor ion (m/z 394.1).

  • Identify Product Ions: Perform a product ion scan on m/z 394.1 to see the fragmentation pattern and identify the most abundant and suitable product ions.

  • Optimize Collision Energy (CE): Select the most intense product ion for Multiple Reaction Monitoring (MRM). Create a method that injects or infuses the standard while ramping the CE over a range (e.g., 10-50 eV). Determine the CE value that gives the highest product ion intensity.

  • Optimize DP and CXP: Repeat the process in step 5 for the Declustering Potential (DP) and Cell Exit Potential (CXP) to further refine the signal.

  • Finalize Method: Save the optimized MRM transition (e.g., 394.1 → 206.1) and its corresponding optimized parameters.

Protocol 2: Sample Preparation of Plasma using Protein Precipitation

This protocol is a fast and effective method for extracting Ramiprilat from plasma samples.

  • Sample Thawing: Thaw plasma samples, calibration standards, and quality control samples at room temperature. Vortex briefly to ensure homogeneity.

  • Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add Internal Standard: Add a small volume (e.g., 10 µL) of a this compound working solution (at a known concentration) to every tube except for "double blank" samples.

  • Precipitation: Add 300 µL of ice-cold acetonitrile or methanol to the tube.

  • Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C. This step helps to concentrate the analyte and allows for reconstitution in a mobile-phase-compatible solvent.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to ensure the analyte is fully dissolved.

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

Visualizations

MethodDevelopmentWorkflow General Workflow for MS/MS Method Development cluster_prep Preparation cluster_optim Optimization cluster_analysis Analysis prep_standards Prepare Stock & Working Solutions infusion Direct Infusion of Standard (IS) prep_standards->infusion sample_prep Sample Preparation (e.g., Protein Precipitation) analysis LC-MS/MS Analysis of Samples sample_prep->analysis optim_ms1 Optimize Precursor Ion (Q1) & Source infusion->optim_ms1 optim_ms2 Optimize Product Ions (Q3) & Collision Energy optim_ms1->optim_ms2 lc_dev Develop LC Method (Column, Mobile Phase) optim_ms2->lc_dev lc_dev->analysis data_review Review Data & Quantify Results analysis->data_review

Caption: General Workflow for MS/MS Method Development.

TroubleshootingSignalIssue Troubleshooting Logic for Poor Signal Intensity start Poor or No Signal for this compound q_infusion Is signal present via direct infusion? start->q_infusion check_ms Check MS Parameters: - Correct m/z values? - CE, DP, CXP optimized? - Source clean? q_infusion->check_ms No q_lcms Is signal present in LC-MS/MS run (post-column infusion)? q_infusion->q_lcms Yes end_resolved Issue Resolved check_ms->end_resolved check_lc Check LC System: - Correct mobile phase? - Leaks present? - Column clogged? check_lc->end_resolved check_prep Check Sample Prep: - Extraction recovery? - Reconstitution solvent? - Standard degraded? end_complex Complex Matrix Effect or Sample Issue check_prep->end_complex q_lcms->check_lc No q_lcms->check_prep Yes

Caption: Troubleshooting Logic for Poor Signal Intensity.

References

Ramiprilat-d5 Technical Support Center: Troubleshooting Isotopic Cross-Talk

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for isotopic cross-talk when using Ramiprilat-d5 as an internal standard in the quantitative analysis of ramiprilat by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-talk in the context of LC-MS/MS analysis?

Isotopic cross-talk refers to the interference between the mass signal of an analyte and its stable isotope-labeled internal standard (SIL-IS). This can occur in two primary ways:

  • Analyte contribution to the SIL-IS signal: The natural isotopic abundance of elements (primarily ¹³C) in the unlabeled analyte (ramiprilat) can result in a small percentage of molecules having a mass-to-charge ratio (m/z) that overlaps with the monoisotopic peak of the deuterated internal standard (this compound).

  • SIL-IS contribution to the analyte signal: Impurities in the SIL-IS, specifically the presence of unlabeled or partially deuterated ramiprilat, can contribute to the signal of the analyte.

This interference can lead to inaccuracies in quantification, particularly at the lower and upper limits of quantification.

Q2: What is the potential for isotopic cross-talk between ramiprilat and this compound?

The potential for isotopic cross-talk exists due to the natural isotopic distribution of carbon in the ramiprilat molecule. While specific quantitative data on the isotopic purity of commercially available this compound is not always publicly available, it is crucial to assess this potential during method development and validation. A Certificate of Analysis for this compound may indicate a high chromatographic purity (e.g., >90%), but this does not provide information about its isotopic purity.

Q3: How can I assess the potential for isotopic cross-talk in my experiment?

Two key experiments are recommended:

  • Analysis of a high-concentration analyte standard: Inject a high concentration of unlabeled ramiprilat standard and monitor the MRM transition of this compound. Any signal detected at the retention time of ramiprilat indicates a contribution from the natural isotopic abundance of the analyte.

  • Analysis of the internal standard solution: Inject a solution containing only this compound at the working concentration and monitor the MRM transition of unlabeled ramiprilat. Any signal detected indicates the presence of unlabeled impurity in the internal standard.

Q4: What are the typical mass transitions for ramiprilat and this compound?

Based on available literature, the following multiple reaction monitoring (MRM) transitions in positive ion mode are commonly used:

  • Ramiprilat: m/z 389.3 → 206.2

  • This compound: m/z 394.3 → 211.2

The d5 labeling results in a 5 Dalton mass shift in the precursor ion and the corresponding fragment ion.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating isotopic cross-talk.

Table 1: Summary of Potential Issues and Solutions
Issue Potential Cause Recommended Action
Inaccurate quantification at low analyte concentrationsContribution from unlabeled impurity in this compound.1. Verify the purity of the this compound standard. 2. If significant impurity is present, source a higher purity standard or mathematically correct for the contribution.
Non-linear calibration curve, especially at high concentrationsContribution from the natural isotopes of ramiprilat to the this compound signal.1. Optimize chromatographic separation to ensure baseline resolution if there are any slight retention time differences. 2. Select alternative, more specific fragment ions for MRM transitions that minimize overlap. 3. If cross-talk is unavoidable and significant, use a weighted linear regression or a non-linear calibration model.
Unexpected peaks in the internal standard channelIn-source fragmentation of ramiprilat or its metabolites.1. Optimize mass spectrometer source conditions (e.g., cone voltage, capillary voltage) to minimize in-source fragmentation. 2. Ensure adequate chromatographic separation from potentially interfering metabolites.

Experimental Protocols

Protocol 1: Assessment of Isotopic Cross-Talk from Analyte to Internal Standard
  • Prepare a high-concentration standard of unlabeled ramiprilat (e.g., at the upper limit of quantification, ULOQ) in a suitable solvent.

  • Set up the LC-MS/MS system with the optimized chromatographic method for ramiprilat analysis.

  • Create an acquisition method that monitors the MRM transition for this compound (e.g., m/z 394.3 → 211.2).

  • Inject the high-concentration ramiprilat standard.

  • Analyze the resulting chromatogram. The peak area of any signal detected in the this compound channel at the retention time of ramiprilat should be compared to the peak area of the internal standard at its working concentration. A response of less than 5% is generally considered acceptable.

Protocol 2: Assessment of Unlabeled Impurity in this compound
  • Prepare a solution of this compound at the working concentration used in the analytical method.

  • Set up the LC-MS/MS system with the optimized chromatographic method.

  • Create an acquisition method that monitors the MRM transition for unlabeled ramiprilat (e.g., m/z 389.3 → 206.2).

  • Inject the this compound solution.

  • Analyze the resulting chromatogram. The peak area of any signal detected in the ramiprilat channel should be compared to the peak area of the ramiprilat at the lower limit of quantification (LLOQ). A response of less than 20% is generally considered acceptable.

Visualizations

Diagram 1: Conceptual Representation of Isotopic Cross-Talk

Isotopic_Cross_Talk cluster_Ramiprilat Ramiprilat (Analyte) cluster_Ramiprilat_d5 This compound (Internal Standard) Ramiprilat_M M (m/z 389.3) Ramiprilat_M1 M+1 Ramiprilat_M2 M+2 Ramiprilat_M3 M+3 Ramiprilat_M4 M+4 Ramiprilat_M5 M+5 (Potential Cross-talk) Ramiprilat_d5_M M' (m/z 394.3) Ramiprilat_M5->Ramiprilat_d5_M Isotopic Overlap Unlabeled_Impurity Unlabeled Impurity (Potential Cross-talk) Unlabeled_Impurity->Ramiprilat_M Contributes to Analyte Signal Troubleshooting_Workflow start Inaccurate Quantification or Non-Linearity Observed check_analyte_contribution Assess Analyte Contribution to IS Signal (Protocol 1) start->check_analyte_contribution check_is_purity Assess IS Purity (Protocol 2) start->check_is_purity contribution_high Contribution > 5%? check_analyte_contribution->contribution_high impurity_high Impurity > 20% of LLOQ? check_is_purity->impurity_high optimize_chromatography Optimize Chromatography for Better Separation contribution_high->optimize_chromatography Yes end_ok Method Acceptable contribution_high->end_ok No source_new_is Source Higher Purity Internal Standard impurity_high->source_new_is Yes impurity_high->end_ok No select_new_transition Select Alternative MRM Transition optimize_chromatography->select_new_transition use_weighted_regression Use Weighted/Non-Linear Regression select_new_transition->use_weighted_regression end_revalidate Re-validate Method use_weighted_regression->end_revalidate correct_for_impurity Mathematically Correct for Impurity source_new_is->correct_for_impurity correct_for_impurity->end_revalidate

impact of Ramiprilat-d5 purity on assay accuracy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Ramiprilat-d5 in bioanalytical assays. The purity of the internal standard is paramount for assay accuracy, and this guide directly addresses common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalytical assays?

A: this compound is a stable isotope-labeled (SIL) version of Ramiprilat, the active metabolite of the prodrug Ramipril.[1][2][3] In quantitative bioanalysis, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this compound serves as an internal standard (IS).[1] Because it is chemically and physically almost identical to the analyte (Ramiprilat), it co-elutes during chromatography and experiences similar extraction efficiencies and matrix effects.[4][5] The mass difference due to the five deuterium atoms allows the mass spectrometer to distinguish it from the unlabeled analyte, enabling accurate and precise quantification by correcting for variations during sample preparation and analysis.[1][5]

Q2: How does the purity of this compound impact assay accuracy?

A: The purity of this compound is critical for accurate quantification.[6][7] Impurities can be broadly categorized into two types, each affecting the assay differently:

  • Isotopic Impurities: The most significant isotopic impurity is the presence of unlabeled Ramiprilat in the this compound standard. This unlabeled analyte contributes to the signal of the substance being measured, leading to a falsely elevated response. This can cause an overestimation of the analyte's concentration and negatively impact the assay's sensitivity by raising the Lower Limit of Quantification (LLOQ).[7][8][9]

  • Chemical Impurities: These can include degradation products (e.g., Ramipril diketopiperazine), metabolites, or byproducts from the synthesis process.[10][11] If a chemical impurity has the same mass-to-charge ratio (m/z) as the analyte or the internal standard and is not chromatographically separated, it can cause direct interference, leading to inaccurate results.

Q3: What are the acceptable limits for impurities in a stable isotope-labeled internal standard like this compound?

A: Regulatory guidelines, such as those from the ICH (M10 Bioanalytical Method Validation), provide acceptance criteria for the selectivity and specificity of an assay.[4] For cross-interference between the internal standard and the analyte:

  • The contribution of the IS to the analyte's signal at the LLOQ should be ≤ 20% .[4][12] This is primarily influenced by the amount of unlabeled analyte present in the IS.

  • The contribution of the analyte to the IS's signal should be ≤ 5% .[4]

It is a best practice to use an internal standard with the highest available chemical and isotopic purity to minimize these interferences.[6][7]

Q4: What are the common degradation products of Ramipril and its metabolites?

A: Ramipril is susceptible to degradation, particularly from changes in temperature, humidity, and pH.[10][11][13] The primary degradation products are:

  • Ramiprilat (Impurity E): The active diacid metabolite, formed by ester hydrolysis. Its formation is favored in alkaline conditions.[2][13][14]

  • Ramipril Diketopiperazine (DKP, Impurity D): An inactive degradation product formed via intramolecular cyclization. Its formation is more prevalent under dry, heated conditions or in acidic solutions.[10][13]

These compounds could potentially be present as impurities in the reference or internal standards if not properly synthesized, purified, and stored.

Troubleshooting Guides

Issue 1: Inaccurate Quantification (Bias or Imprecision)
Symptom Potential Cause Recommended Action
Consistently high analyte concentrations, especially at low levels. Isotopic Impurity: Unlabeled Ramiprilat present in the this compound internal standard.[7][9]1. Verify IS Purity: Check the Certificate of Analysis (CoA) for isotopic purity. If not specified, request this information from the supplier. 2. Perform Interference Check: Prepare a blank matrix sample spiked only with the internal standard at the working concentration. Analyze it and check if the response in the analyte's mass transition channel is >20% of the LLOQ response. If it is, the IS lot may be unsuitable.[4] 3. Source a Higher Purity Standard: Obtain a new lot of this compound with higher isotopic purity (>98%).[8]
Inconsistent results across a batch. Variable Internal Standard Response: Inconsistent IS addition or significant, variable matrix effects not being compensated for.[15]1. Review IS Addition: Ensure the IS is added accurately and consistently to all samples, standards, and QCs. Use a calibrated pipette. 2. Evaluate Matrix Effects: Compare the IS response in matrix samples versus a neat solution. Significant suppression or enhancement may require optimizing the sample cleanup procedure (e.g., switching from protein precipitation to SPE).[16] 3. Check for IS Degradation: Ensure the IS stock and working solutions are stored correctly and are within their established stability period.[17]
Drifting results during the analytical run. Chromatographic Issues: Poor column equilibration or temperature fluctuations.[18][19]1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions between injections (typically 10 column volumes).[19] 2. Verify Column Temperature: Check that the column oven is maintaining a stable temperature.
Issue 2: High Background or Interference in Blank Samples
Symptom Potential Cause Recommended Action
Significant peak observed at the analyte's retention time in a blank matrix sample (processed without analyte or IS). Matrix Interference: An endogenous component of the biological matrix is co-eluting and has the same mass transition as the analyte.1. Improve Chromatography: Modify the gradient, mobile phase composition, or try a different column chemistry (e.g., PFP instead of C18) to resolve the interfering peak from the analyte.[20] 2. Optimize Sample Preparation: Employ a more selective sample cleanup technique like Solid Phase Extraction (SPE) to remove the interfering component.
Significant peak observed in a zero sample (blank matrix + IS). IS Contribution: High levels of unlabeled analyte in the this compound.[7]Follow the steps outlined in Issue 1 for isotopic impurity.
Carryover: Peak observed in a blank injected after a high-concentration sample. System Contamination: Adsorption of the analyte to components of the LC-MS system (injector, column, etc.).[21]1. Optimize Needle Wash: Use a strong, appropriate solvent for the autosampler needle wash. Acetonitrile/Methanol mixtures are often effective.[21] 2. Inject Blanks: Run several blank injections after high-concentration samples to wash the system. 3. Check for Contamination Source: Systematically check components for contamination.

Quantitative Data Summary

The following tables summarize key acceptance criteria and the potential quantitative impact of impurities.

Table 1: Acceptance Criteria for Internal Standard Interference in Bioanalytical Assays

ParameterAcceptance LimitPotential Impact if Exceeded
IS Contribution to Analyte Signal Response in zero sample (blank + IS) should be ≤ 20% of the analyte response at the LLOQ.[4][12]Positive bias (over-quantification), especially for samples near the LLOQ. Increased LLOQ.
Analyte Contribution to IS Signal Response in a sample containing the analyte at the Upper Limit of Quantification (ULOQ) without IS should be ≤ 5% of the IS response.[4]Inaccurate analyte/IS response ratio, potentially leading to negative bias at high concentrations.

Table 2: Common Impurities and Their Potential Impact

CompoundTypical m/z [M+H]⁺Potential SourceImpact on Assay if Co-eluting
Ramiprilat 389.2AnalyteN/A
This compound 394.2Internal StandardN/A
Unlabeled Ramiprilat in IS 389.2Isotopic impurity in this compoundDirect interference with analyte, causing positive bias.[7]
Ramipril 417.2Prodrug, potential impurityMay interfere if in-source fragmentation produces a 389.2 ion.
Ramipril Diketopiperazine (DKP) 399.2Degradation product[10]Unlikely to interfere with Ramiprilat but indicates sample/standard instability.

Experimental Protocols

Protocol: Quantification of Ramiprilat in Human Plasma via LC-MS/MS

This protocol is a representative example. Specific parameters must be optimized and validated for your laboratory's instrumentation and specific study requirements.

1. Materials and Reagents:

  • Ramiprilat Reference Standard

  • This compound Internal Standard (IS)

  • HPLC-grade Methanol, Acetonitrile, and Water

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate

  • Human Plasma (K2EDTA)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ramiprilat and this compound in methanol.

  • Working Standards: Serially dilute the Ramiprilat stock solution with 50:50 methanol/water to prepare calibration curve (CC) and quality control (QC) standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 methanol/water.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma samples (unknowns, CCs, QCs) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the Internal Standard Working Solution to all samples except the blank.

  • Vortex briefly.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Conditions:

ParameterRecommended Setting
LC System UPLC/HPLC System
Column C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold, then re-equilibrate
Column Temp 40°C
Injection Vol 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Ramiprilat: 389.2 → 206.1 This compound: 394.2 → 211.1
Source Temp 500°C

5. Data Analysis:

  • Integrate the peak areas for both Ramiprilat and this compound.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of Ramiprilat in unknown samples and QCs from the regression equation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Receive Plasma Sample Spike 2. Spike with this compound (IS) Sample->Spike Precipitate 3. Protein Precipitation Spike->Precipitate Centrifuge 4. Centrifuge Precipitate->Centrifuge Transfer 5. Transfer Supernatant Centrifuge->Transfer Inject 6. Inject Sample Transfer->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. Mass Spectrometry Detection (MRM) Separate->Detect Integrate 9. Integrate Peak Areas Detect->Integrate Calculate 10. Calculate Area Ratios Integrate->Calculate Plot 11. Generate Calibration Curve Calculate->Plot Quantify 12. Quantify Unknowns Plot->Quantify

Caption: Bioanalytical workflow for Ramiprilat quantification.

troubleshooting_logic start Inaccurate Assay Results (Bias or Imprecision) check_is Check IS Response (Across Batch) start->check_is is_stable IS Response Stable? check_is->is_stable check_blanks Analyze Blank & Zero Samples is_stable->check_blanks Yes is_variable Cause: Inconsistent IS Addition or Variable Matrix Effect is_stable->is_variable No blank_clean Blanks Clean? check_blanks->blank_clean zero_high Cause: Isotopic Impurity in IS (>20% of LLOQ) check_blanks->zero_high No (Zero High) blank_high Cause: Matrix Interference or System Carryover blank_clean->blank_high No (Blank High) check_cal Review Calibration Curve (r², back-calculation) blank_clean->check_cal Yes fix_is Action: Review Pipetting & Optimize Sample Cleanup is_variable->fix_is fix_zero Action: Verify IS Purity, Source New Lot zero_high->fix_zero fix_blank Action: Optimize Chromatography & Injector Wash blank_high->fix_blank

Caption: Troubleshooting logic for inaccurate assay results.

impurity_impact cluster_isotopic Isotopic Impurity cluster_chemical Chemical Impurity is_stock This compound IS Stock (Contains unlabeled Ramiprilat) analyte_signal Analyte MS Signal (m/z 389.2) is_stock->analyte_signal Contributes to signal result1 Result: Over-quantification (Positive Bias) analyte_signal->result1 chem_imp Chemical Impurity (e.g., Metabolite) interference MS Signal Interference chem_imp->interference Co-elutes and interferes (if m/z is same) result2 Result: Inaccurate Quantification (Bias depends on impurity) interference->result2

Caption: Impact of isotopic vs. chemical impurities on results.

References

Technical Support Center: Ramiprilat-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving analytical challenges involving Ramiprilat-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during chromatographic analysis, particularly the resolution of co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution with this compound?

A1: Co-elution in the analysis of this compound can stem from several factors:

  • Presence of Metabolites: A known interference is the N-glucuronide metabolite of ramipril, which can sometimes co-elute with the parent drug or its deuterated internal standard.[1][2][3]

  • Isomeric Forms: Ramipril and its analogues can exist as cis-trans isomers due to the proline-like moiety in their structure. This can lead to peak broadening or the appearance of closely eluting peaks under certain chromatographic conditions.[4]

  • Matrix Effects: Components from the biological matrix (e.g., plasma, urine) can co-elute with this compound, causing ion suppression or enhancement in mass spectrometry-based detection and affecting peak integration.

  • Suboptimal Chromatographic Conditions: An unsuitable mobile phase composition, stationary phase, or gradient profile may not provide sufficient selectivity to separate this compound from other closely related compounds or interferences.[5][6]

Q2: My this compound peak is showing fronting or tailing. What could be the cause?

A2: Peak fronting or tailing for this compound can be attributed to several issues:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.

  • Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, particularly for early eluting peaks. It is recommended to dissolve the sample in the initial mobile phase whenever possible.

  • Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active sites on the silica-based stationary phase. This can often be mitigated by adjusting the mobile phase pH or adding a competing base like triethylamine.

  • Column Degradation: A contaminated guard column or a void at the head of the analytical column can lead to split or tailing peaks.

Q3: I am observing a shift in the retention time of this compound. What should I check?

A3: Fluctuations in retention time can be caused by:

  • System Leaks: Check all fittings and connections for any signs of leakage.

  • Pump Malfunction: Inconsistent mobile phase delivery due to worn pump seals or check valves can lead to retention time variability.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is properly degassed to prevent air bubbles in the system.[7]

  • Column Temperature: Inadequate temperature control can affect solvent viscosity and, consequently, retention times. Ensure the column oven is functioning correctly.

Troubleshooting Guides

Guide 1: Resolving Co-eluting Peaks

This guide provides a systematic approach to resolving co-eluting peaks observed during the analysis of this compound.

Step 1: Confirm Co-elution

Before modifying the method, confirm that you are observing true co-elution and not another peak shape issue.

  • Visual Inspection: Look for shoulders on the peak or a distorted peak shape that is not symmetrical.[8][9]

  • Detector-based Analysis:

    • Diode Array Detector (DAD): If using a DAD, perform a peak purity analysis. The UV spectra across the peak should be identical for a pure compound.[8][9]

    • Mass Spectrometry (MS): Examine the mass spectra across the chromatographic peak. A change in the spectral profile indicates the presence of more than one compound.[8][9]

Step 2: Method Optimization

If co-elution is confirmed, follow these optimization steps, starting with the simplest adjustments.

  • Modify the Mobile Phase:

    • Adjust Organic Modifier Content (%B): For reversed-phase HPLC, decreasing the percentage of the organic solvent will increase retention and may improve separation.[5]

    • Change Organic Modifier Type: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

    • Modify Mobile Phase pH: Adjusting the pH can change the ionization state of Ramiprilat and interfering compounds, which can significantly impact retention and selectivity.

  • Alter the Stationary Phase:

    • If mobile phase optimization is insufficient, changing the column chemistry is a powerful way to alter selectivity.[5] Consider columns with different bonded phases (e.g., C8, Phenyl) if you are using a standard C18 column.

  • Adjust Flow Rate and Temperature:

    • Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

    • Changing the column temperature can also affect selectivity.

Troubleshooting Flowchart

A Co-elution Suspected B Confirm Co-elution (Peak Shape, DAD, MS) A->B C Optimize Mobile Phase - Adjust %B - Change Organic Solvent - Modify pH B->C Confirmed D Change Stationary Phase (e.g., C18 to Phenyl) C->D No Resolution F Resolution Achieved C->F Resolution E Adjust Flow Rate or Temperature D->E No Resolution D->F Resolution E->F Resolution G Issue Persists E->G No Resolution

Caption: A flowchart for troubleshooting co-eluting peaks.

Experimental Protocols

Protocol 1: Sample Preparation for Ramipril and Ramiprilat Analysis from Human Plasma

This protocol is a general guideline based on common practices for the extraction of Ramipril and its metabolites from plasma.

  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Aliquoting: Vortex the plasma sample and aliquot 200 µL into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (concentration will depend on the specific assay).

  • Protein Precipitation: Add 600 µL of a precipitation agent (e.g., methanol or acetonitrile) to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase sensitivity.

  • Injection: Inject the prepared sample into the LC-MS/MS system.

Workflow Diagram

start Start: Plasma Sample prep1 Add This compound IS start->prep1 prep2 Add Precipitation Solvent prep1->prep2 prep3 Vortex prep2->prep3 prep4 Centrifuge prep3->prep4 prep5 Transfer Supernatant prep4->prep5 inject Inject into LC-MS/MS prep5->inject

Caption: A typical sample preparation workflow for plasma analysis.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Ramipril and Ramiprilat Analysis

The following table summarizes typical starting parameters for an LC-MS/MS method for the analysis of Ramipril and Ramiprilat. These may require optimization for your specific instrumentation and application.

ParameterSettingReference
LC Column C18 (e.g., 150 x 4.6 mm, 5 µm)[10]
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Acetic Acid[11]
Mobile Phase B Methanol[11]
Flow Rate 0.5 mL/min[11]
Column Temperature 60 °C[11]
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative[11]
MRM Transition (Ramipril) Varies by instrument (e.g., m/z 417.2 -> 234.1)
MRM Transition (Ramiprilat) Varies by instrument (e.g., m/z 389.2 -> 206.1)
MRM Transition (this compound) Varies by instrument (e.g., m/z 394.2 -> 211.1)

Note: Specific m/z transitions should be optimized for your mass spectrometer.

Table 2: Troubleshooting Summary for Common Chromatographic Issues
IssuePotential CauseRecommended Action
Co-elution Insufficient selectivityModify mobile phase (organic %, solvent type, pH), change column
Peak Tailing Secondary silanol interactionsLower mobile phase pH, add a basic modifier
Column overloadReduce sample concentration or injection volume
Peak Fronting Sample solvent stronger than mobile phaseInject sample in initial mobile phase
Column overloadReduce sample concentration or injection volume
Split Peaks Column void or contaminationFlush or replace the column/guard column
Sample solvent incompatibilityInject sample in initial mobile phase
Shifting Retention Times System leakCheck and tighten all fittings
Inconsistent pump performanceService pump seals and check valves
Temperature fluctuationsEnsure stable column oven temperature

References

Technical Support Center: Optimizing Ramiprilat-d5 Recovery in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Ramiprilat-d5 in complex biological matrices.

Troubleshooting Guide: Low Recovery of this compound

Low or inconsistent recovery of this compound can be a significant challenge in bioanalytical method development. This guide provides a systematic approach to identifying and resolving common issues.

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Troubleshooting_Low_Recovery cluster_Start Initial Observation cluster_SPE Solid-Phase Extraction (SPE) Issues cluster_LLE Liquid-Liquid Extraction (LLE) Issues cluster_PP Protein Precipitation (PP) Issues cluster_Matrix Matrix Effects Start Low or Inconsistent This compound Recovery SPE_Check Review SPE Protocol Start->SPE_Check LLE_Check Review LLE Protocol Start->LLE_Check PP_Check Review PP Protocol Start->PP_Check Matrix_Check Investigate Matrix Effects Start->Matrix_Check Sorbent_Choice Incorrect Sorbent? (e.g., C18 vs. Mixed-Mode) SPE_Check->Sorbent_Choice Conditioning_Equilibration Improper Conditioning/ Equilibration? Sorbent_Choice->Conditioning_Equilibration Loading_Flow_Rate Loading Flow Rate Too High? Conditioning_Equilibration->Loading_Flow_Rate Wash_Solvent Wash Solvent Too Strong? Loading_Flow_Rate->Wash_Solvent Elution_Solvent Elution Solvent Too Weak? Wash_Solvent->Elution_Solvent SPE_Solution Optimize SPE Parameters: - Select appropriate sorbent - Ensure proper wetting - Decrease flow rate - Use a weaker wash solvent - Use a stronger elution solvent Elution_Solvent->SPE_Solution Solvent_Choice Inappropriate Solvent? (e.g., Ethyl Acetate vs. MTBE) LLE_Check->Solvent_Choice pH_Adjustment Incorrect pH? Solvent_Choice->pH_Adjustment Phase_Separation Poor Phase Separation/ Emulsion Formation? pH_Adjustment->Phase_Separation Extraction_Volume Insufficient Solvent Volume? Phase_Separation->Extraction_Volume LLE_Solution Optimize LLE Parameters: - Test different organic solvents - Adjust pH to ensure neutral form - Centrifuge to break emulsions - Increase solvent-to-sample ratio Extraction_Volume->LLE_Solution Precipitant_Choice Suboptimal Precipitant? (Methanol vs. Acetonitrile) PP_Check->Precipitant_Choice Precipitant_Volume Incorrect Precipitant -to-Sample Ratio? Precipitant_Choice->Precipitant_Volume Vortex_Centrifugation Inadequate Vortexing/ Centrifugation? Precipitant_Volume->Vortex_Centrifugation PP_Solution Optimize PP Parameters: - Compare different precipitants - Adjust precipitant volume - Ensure thorough mixing and pelleting Vortex_Centrifugation->PP_Solution Ion_Suppression Ion Suppression/ Enhancement? Matrix_Check->Ion_Suppression Matrix_Solution Mitigate Matrix Effects: - Use a more efficient extraction - Dilute the sample - Optimize chromatography Ion_Suppression->Matrix_Solution

Caption: Troubleshooting workflow for low this compound recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery?

A1: The most frequent causes of poor recovery for this compound, a stable isotope-labeled internal standard, often stem from the sample preparation process.[1] These can include:

  • Suboptimal Extraction Method: The chosen method (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) may not be suitable for the specific matrix.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[2]

  • Procedural Errors: Inconsistent execution of the extraction protocol, such as improper pH adjustment, insufficient mixing, or incorrect solvent volumes, can significantly impact recovery.

Q2: How does pH affect the extraction efficiency of this compound?

A2: Ramiprilat is an acidic compound. The pH of the sample and extraction solvents plays a crucial role in its extraction efficiency. To achieve optimal recovery, the pH should be adjusted to ensure Ramiprilat is in a neutral, less polar form, which enhances its partitioning into organic solvents during LLE or its retention on reversed-phase SPE sorbents. For LLE, acidifying the sample (e.g., to pH 3) is a common practice.[3]

Q3: Which Solid-Phase Extraction (SPE) sorbent is best for this compound?

A3: The choice of SPE sorbent depends on the specific characteristics of the matrix and the desired level of cleanup.

  • Reversed-phase (e.g., C18): These are commonly used and effective for retaining non-polar compounds. However, they may require conditioning and equilibration steps.

  • Polymeric (e.g., Oasis HLB): These sorbents offer the advantage of being water-wettable, which can simplify the protocol by eliminating the need for conditioning and equilibration, potentially saving time and reducing solvent consumption.[1][4] Oasis HLB has been shown to provide good recovery for a wide range of acidic, neutral, and basic analytes.[4]

Q4: What is the difference between using methanol and acetonitrile for protein precipitation?

A4: Both methanol and acetonitrile are effective protein precipitating agents.

  • Methanol: Often results in a less dense and more flocculent protein pellet, which may require careful separation of the supernatant.

  • Acetonitrile: Typically produces a denser, more compact protein pellet, which can make it easier to collect the supernatant without disturbing the precipitate.[5] The choice between the two can depend on the specific matrix and the subsequent analytical method.

Q5: How can I minimize matrix effects for this compound analysis?

A5: Minimizing matrix effects is crucial for accurate quantification. Strategies include:

  • Improving Sample Cleanup: Employing a more rigorous extraction method like SPE can remove more interfering endogenous components compared to protein precipitation.

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components can significantly reduce ion suppression.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may impact the limit of quantification.

  • Use of a Stable Isotope-Labeled Internal Standard: Using this compound itself as the internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[3]

Quantitative Data on this compound Recovery

The following tables summarize reported recovery data for Ramiprilat and its parent drug, Ramipril, using different extraction techniques. This data can help in selecting an appropriate starting point for method development.

Table 1: Recovery of Ramiprilat and Ramipril using Liquid Chromatography-Tandem Mass Spectrometry [6]

AnalyteQuality Control LevelMean Recovery (%)
RamiprilatLow (LQC)82.02
Medium (MQC)86.22
High (HQC)87.05
RamiprilLow (LQC)79.83
Medium (MQC)81.66
High (HQC)80.19

Table 2: Recovery of Ramipril and Ramipril-d5 using Protein Precipitation [7]

AnalyteConcentration (ng/mL)Mean Absolute Recovery (%)
Ramipril0.693.30
10.096.57
16.092.40
Ramipril-d55.097.72

Experimental Protocols

Below are detailed methodologies for common extraction procedures for this compound from complex matrices.

Protocol 1: Solid-Phase Extraction (SPE) - Generic Protocol

This protocol provides a general workflow for SPE. For optimal results, specific parameters such as sorbent type, wash, and elution solvents should be optimized for your specific application.

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SPE_Protocol cluster_SPE_Steps SPE Workflow start Start condition 1. Condition Sorbent (e.g., 1 mL Methanol) start->condition equilibrate 2. Equilibrate Sorbent (e.g., 1 mL Water) condition->equilibrate load 3. Load Pre-treated Sample (e.g., Plasma + Acid) equilibrate->load wash 4. Wash Sorbent (e.g., 1 mL 5% Methanol in Water) load->wash elute 5. Elute Analyte (e.g., 1 mL Acetonitrile) wash->elute dry 6. Evaporate Eluate (Nitrogen Stream) elute->dry reconstitute 7. Reconstitute Residue (Mobile Phase) dry->reconstitute analyze 8. Analyze by LC-MS/MS reconstitute->analyze

Caption: General Solid-Phase Extraction (SPE) workflow.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol outlines a typical LLE procedure. The choice of organic solvent and pH are critical parameters to optimize.

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LLE_Protocol cluster_LLE_Steps LLE Workflow start Start add_sample 1. Add Plasma Sample to tube start->add_sample add_is 2. Add Internal Standard (this compound solution) add_sample->add_is acidify 3. Acidify Sample (e.g., Formic Acid to pH 3) add_is->acidify add_solvent 4. Add Extraction Solvent (e.g., Ethyl Acetate) acidify->add_solvent vortex 5. Vortex to Mix add_solvent->vortex centrifuge 6. Centrifuge to Separate Phases vortex->centrifuge transfer 7. Transfer Organic Layer to a clean tube centrifuge->transfer dry 8. Evaporate Solvent (Nitrogen Stream) transfer->dry reconstitute 9. Reconstitute Residue (Mobile Phase) dry->reconstitute analyze 10. Analyze by LC-MS/MS reconstitute->analyze

Caption: General Liquid-Liquid Extraction (LLE) workflow.

Protocol 3: Protein Precipitation (PP)

This protocol describes a straightforward protein precipitation method. The ratio of precipitant to sample is a key parameter for optimization.

dot

PP_Protocol cluster_PP_Steps Protein Precipitation Workflow start Start add_sample 1. Add Plasma Sample to microfuge tube start->add_sample add_is 2. Add Internal Standard (this compound solution) add_sample->add_is add_precipitant 3. Add Precipitant (e.g., Acetonitrile, 2:1 ratio) add_is->add_precipitant vortex 4. Vortex Vigorously add_precipitant->vortex centrifuge 5. Centrifuge at High Speed vortex->centrifuge transfer 6. Transfer Supernatant to a clean tube centrifuge->transfer dry 7. Evaporate Supernatant (Optional, if needed) transfer->dry If concentration is needed analyze 9. Analyze by LC-MS/MS transfer->analyze Direct injection reconstitute 8. Reconstitute Residue (Mobile Phase) dry->reconstitute reconstitute->analyze

References

managing in-source fragmentation of Ramiprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the in-source fragmentation (ISF) of Ramiprilat-d5 during liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?

A1: In-source fragmentation is the breakdown of an analyte, such as this compound, within the ion source of the mass spectrometer before it reaches the mass analyzer.[1][2] This process is primarily caused by excessive energy applied in the source, stemming from high voltages (e.g., fragmentor or cone voltage) or high temperatures.[1][2][3] It is a significant concern because it can:

  • Reduce Sensitivity: ISF depletes the population of the intended precursor ion (the intact molecule), leading to a weaker signal and potentially compromising the lower limit of quantification (LLOQ).

  • Interfere with Quantification: The fragment ions produced can have the same mass-to-charge ratio (m/z) as other analytes or internal standards, leading to inaccurate quantification.[4][5]

  • Cause Misidentification: In untargeted analyses, an in-source fragment might be mistaken for a different, naturally occurring compound in the sample.[5]

Q2: What are the common signs of ISF in my this compound analysis?

A2: The primary indicators of significant in-source fragmentation for this compound include:

  • A weak or undetectable signal for the this compound precursor ion, which should be approximately m/z 394.5 for [M+H]+.

  • The presence of high-intensity fragment ions in the MS1 scan, even without collision energy being applied in the collision cell. For Ramiprilat, common fragments are observed at m/z 234.1 and 206.1.[6]

  • Poor linearity in the calibration curve, especially at higher concentrations.

  • Inconsistent ratios between the precursor ion and its product ions when performing MS/MS analysis.

Q3: How can I systematically troubleshoot and reduce ISF for this compound?

A3: A systematic approach is crucial. The primary goal is to make the ionization conditions "softer." This involves methodically reducing the energy inputs in the ion source. The recommended order of operations is to first optimize voltages, then temperatures, and finally gas flows and physical source parameters. A detailed workflow is provided in the Troubleshooting Guide section.

Q4: Are there specific instrument parameters I should focus on to minimize ISF?

A4: Yes, the most influential parameters are the voltages applied in the region between the ion source and the mass analyzer.[1][2] Lowering the Fragmentor Voltage (Agilent), Cone Voltage (Waters), or Declustering Potential (Sciex) is the most effective way to reduce ISF.[1][7] Additionally, reducing the Source Temperature or Gas Temperature can prevent thermal degradation of the analyte.[1][3]

Q5: Could my mobile phase be causing the fragmentation?

A5: While the mobile phase is less likely to be the direct cause of fragmentation, it significantly influences ionization efficiency. Using additives like trifluoroacetic acid (TFA) can sometimes suppress the signal.[7] For Ramiprilat analysis, a mobile phase with a small percentage of formic acid (e.g., 0.1%) is commonly used to promote stable protonation without being overly harsh.[8] If you suspect mobile phase issues, ensure it is well-prepared and consider using a simpler modifier like formic acid.

Q6: Does the deuterium labeling in this compound affect its fragmentation behavior?

A6: It can. This phenomenon is known as an isotope effect.[9] While the fragmentation pathways are generally the same as the unlabeled compound, the relative bond strengths can be slightly altered by deuterium substitution. This may change the relative abundance of certain fragment ions compared to the non-deuterated Ramiprilat.[9] However, for this compound, where the deuterium atoms are typically on the stable phenyl ring, the primary fragmentation patterns are expected to be very similar to the unlabeled analog.

Data and Mass Transitions

Quantitative data, including key mass transitions for this compound, are summarized below. These values are essential for setting up your MS method and identifying potential in-source fragments.

Table 1: Key Mass Transitions for this compound

AnalytePrecursor Ion [M+H]+ (m/z)Key Product Ions (m/z)Description of Fragmentation
This compound~394.5234.1Loss of the deuterated phenylpropyl group. This is a common and often abundant fragment.[6]
206.1Further fragmentation of the core structure.[6]

Troubleshooting Guide

If you observe a low precursor ion signal for this compound and a high signal for its fragments (e.g., m/z 234.1), follow this workflow to diagnose and mitigate in-source fragmentation.

G cluster_0 Troubleshooting Workflow for In-Source Fragmentation Observe Problem Observed: Low Precursor Ion (m/z 394.5) High Fragment Ion (m/z 234.1) Step1 Step 1: Reduce Voltages Systematically lower Fragmentor / Cone / Declustering Potential. Observe->Step1 Check1 Re-evaluate Signal: Is Precursor:Fragment ratio improved? Step1->Check1 Step2 Step 2: Reduce Temperature Lower Source / Gas Temp by 25-50°C increments. Check1->Step2 No Resolved Problem Resolved: Method Optimized. Check1->Resolved Yes Check2 Re-evaluate Signal: Is Precursor:Fragment ratio improved? Step2->Check2 Step3 Step 3: Adjust Source Parameters Optimize Nebulizer Pressure and Probe Position. Check2->Step3 No Check2->Resolved Yes Check3 Re-evaluate Signal: Is Precursor:Fragment ratio improved? Step3->Check3 Check3->Resolved Yes Contact Further Assistance Needed: Consult Instrument Specialist. Check3->Contact No

Caption: A logical workflow for troubleshooting in-source fragmentation.
Table 2: Guide to Optimizing MS Parameters

ParameterTypical Starting Value RangeTroubleshooting ActionRationale
Fragmentor / Cone Voltage100 - 150 VDecrease in 10-20 V increments.This is the most direct way to reduce the kinetic energy imparted to ions, which causes fragmentation.[1][2]
Source / Gas Temperature300 - 400 °CDecrease in 25-50 °C increments.Reduces the risk of thermal degradation of this compound before it is ionized.[1]
Nebulizer Gas Flow30 - 50 psiOptimize for best signal stability.Affects droplet formation and desolvation efficiency. An unstable spray can contribute to signal inconsistency.
Sheath Gas Flow8 - 12 L/minOptimize for best signal-to-noise.Helps to focus the ion spray; incorrect settings can sometimes lead to less efficient ionization.
Capillary Voltage3000 - 4000 VMinor adjustments (+/- 500 V).Primarily affects the efficiency of the electrospray process itself, but extreme values can contribute to instability.

Experimental Protocols

Protocol 1: Systematic Evaluation of In-Source Fragmentation

This protocol describes a systematic approach to finding the optimal source conditions to minimize ISF of this compound while maintaining adequate signal intensity.

Objective: To determine the optimal Fragmentor/Cone Voltage and Source Temperature that maximizes the precursor ion ([M+H]+ at m/z 394.5) to fragment ion (m/z 234.1) ratio.

Materials:

  • This compound working solution (e.g., 100 ng/mL in mobile phase).

  • LC-MS/MS system with electrospray ionization (ESI) source.

  • Validated LC method for Ramiprilat.

Procedure:

  • Establish a Baseline: Set your MS source parameters to the typical starting values listed in Table 2. Infuse the this compound solution directly into the mass spectrometer using a syringe pump (or make repeated injections if using an LC).

  • Acquire Data in MS1 Scan Mode: Monitor the full scan spectrum to observe the relative intensities of the precursor ion (m/z 394.5) and the primary fragment ion (m/z 234.1). Record these intensities.

  • Optimize Fragmentor/Cone Voltage:

    • Set the Source Temperature to a moderate value (e.g., 325 °C).

    • Begin with a high Fragmentor/Cone voltage (e.g., 160 V).

    • Acquire a spectrum and record the intensities of the precursor and fragment ions.

    • Decrease the voltage in 20 V increments (140 V, 120 V, 100 V, 80 V) and acquire a spectrum at each step.

    • Plot the precursor intensity and the precursor-to-fragment ratio against the voltage. Identify the voltage that provides the best ratio without sacrificing too much precursor signal.

  • Optimize Source Temperature:

    • Set the Fragmentor/Cone voltage to the optimum value determined in the previous step.

    • Begin with a high temperature (e.g., 400 °C).

    • Acquire a spectrum and record the intensities.

    • Decrease the temperature in 50 °C increments (350 °C, 300 °C, 250 °C) and acquire a spectrum at each step.

    • Plot the precursor intensity and the precursor-to-fragment ratio against the temperature. Select the temperature that provides the best signal and ratio.

  • Confirm Final Conditions: Using the optimized voltage and temperature, perform a final injection to confirm that the precursor ion signal is maximized and the in-source fragment is minimized.

Visualization of Fragmentation Location

Understanding where fragmentation occurs is key to managing it. In-source fragmentation is an unintended process that happens before the analyte even enters the mass analyzer.

G cluster_0 Mass Spectrometer Ion Path cluster_1 IonSource Ion Source (ESI Probe) TransferOptics Transfer Optics (Skimmer, Cone, etc.) IonSource->TransferOptics Ionization Q1 Quadrupole 1 (Precursor Ion Selection) TransferOptics->Q1 Q2 Collision Cell (Q2) (Gas-filled) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Detector Detector Q3->Detector ISF In-Source Fragmentation (Unintended) Happens Here ISF->TransferOptics CID Collision-Induced Dissociation (Intended for MS/MS) Happens Here CID->Q2

Caption: Location of intended vs. unintended fragmentation in a mass spectrometer.

References

Validation & Comparative

A Head-to-Head Comparison: Ramiprilat-d5 versus Enalaprilat-d5 as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of angiotensin-converting enzyme (ACE) inhibitors, the choice of a suitable internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of two commonly used deuterated internal standards, Ramiprilat-d5 and Enalaprilat-d5, supported by experimental data from published literature.

This comparison guide delves into the performance characteristics of this compound and Enalaprilat-d5, offering a side-by-side look at their application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. By presenting key validation parameters and detailed experimental protocols, this guide aims to equip researchers with the necessary information to make an informed decision for their specific bioanalytical needs.

Performance Data Summary

Table 1: Performance Characteristics of a Bioanalytical Method Using this compound as an Internal Standard for Ramiprilat Quantification

Validation ParameterPerformance Metric
Linearity Range1 - 100 ng/mL[1]
Correlation Coefficient (r²)> 0.99[1]
Lower Limit of Quantification (LLOQ)1 ng/mL[1]
Intra-day Precision (%CV)< 5.2%[2][3]
Inter-day Precision (%CV)< 5.0%[2][3]
Accuracy (%RE)Within ± 5.5%[3]
RecoveryNot explicitly stated for this compound, but the method for Ramipril using Ramipril-d5 showed a recovery of 88.7%[3]
Matrix EffectNo significant matrix effect observed[2][3]

Table 2: Performance Characteristics of a Bioanalytical Method Using Enalaprilat-d5 as an Internal Standard for Enalaprilat Quantification

Validation ParameterPerformance Metric
Linearity Range0.506 - 161.5 ng/mL[4]
Correlation Coefficient (r²)> 0.99[4]
Lower Limit of Quantification (LLOQ)0.506 ng/mL[4]
Intra-day Precision (%CV)Not explicitly stated for Enalaprilat-d5 method, but a similar method for Enalapril and Enalaprilat reported <15%[5]
Inter-day Precision (%CV)Not explicitly stated for Enalaprilat-d5 method, but a similar method for Enalapril and Enalaprilat reported <15%[5]
Accuracy (%RE)Not explicitly stated for Enalaprilat-d5 method, but a similar method for Enalapril and Enalaprilat reported within ±15%[5]
RecoveryNot explicitly stated for Enalaprilat-d5, but a method using solid phase extraction for enalapril and enalaprilat showed good recovery[4][6]
Matrix EffectNo significant matrix effect observed[7]

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of this compound and Enalaprilat-d5 as internal standards. These protocols are based on published LC-MS/MS methods.

Protocol 1: Quantification of Ramiprilat in Human Serum using this compound

This protocol is adapted from a validated LC-MS/MS method for the determination of ramipril and its active metabolite, ramiprilat.

1. Sample Preparation (Protein Precipitation) [1]

  • To 100 µL of human serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex the mixture for 15 minutes.

  • Centrifuge the samples.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject the sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions [1]

  • LC System: UHPLC system

  • Column: C18 analytical column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient: A gradient elution program is typically used to achieve optimal separation.

  • Column Temperature: 60 °C

3. Mass Spectrometry Conditions [1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ramiprilat: m/z 389.1 → 206.1

    • This compound: (Hypothetical transition, specific transition for this compound would need to be determined, but would be approximately m/z 394.1 → 211.1)

Protocol 2: Quantification of Enalaprilat in Human Plasma using Enalaprilat-d5

This protocol is based on a validated LC-MS/MS method for the simultaneous determination of enalapril and enalaprilat.

1. Sample Preparation (Solid Phase Extraction - SPE) [4]

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the plasma sample, to which the internal standard (Enalaprilat-d5) has been added, onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject the sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions [4]

  • LC System: HPLC or UHPLC system

  • Column: Zorbax Eclipse C18 (150 × 4.6 mm, 5 µm) or equivalent

  • Mobile Phase: Acetonitrile: 0.1% formic acid (65:35, v/v)

  • Flow Rate: 0.800 mL/minute

  • Column Temperature: Ambient or controlled

3. Mass Spectrometry Conditions [4]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Enalaprilat: m/z 349 → 206

    • Enalaprilat-d5: m/z 354.20 → 211.20

Mandatory Visualization

The following diagrams illustrate the renin-angiotensin-aldosterone system (RAAS) signaling pathway, which is the target of both ramipril and enalapril, and a general experimental workflow for bioanalytical quantification using an internal standard.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion ACE Angiotensin-Converting Enzyme (ACE) Renin Renin Ramipril_Enalapril Ramipril / Enalapril (Prodrugs) Ramiprilat_Enalaprilat Ramiprilat / Enalaprilat (Active Metabolites) Ramipril_Enalapril->Ramiprilat_Enalaprilat Hepatic Metabolism Ramiprilat_Enalaprilat->ACE Inhibit

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of ACE inhibitors.

Bioanalytical_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Plasma_Sample Plasma/Serum Sample Add_IS Add Internal Standard (this compound or Enalaprilat-d5) Plasma_Sample->Add_IS Extraction Extraction (Protein Precipitation or SPE) Add_IS->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Separation LC Separation (C18 Column) Evaporation_Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

References

Proficiency in Ramipril Quantification: A Comparative Guide to Analytical Methods Utilizing Ramiprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of ramipril and its active metabolite, ramiprilat, is critical for pharmacokinetic, bioequivalence, and toxicological studies. This guide provides a comprehensive comparison of bioanalytical methods, with a focus on the use of the deuterated internal standard Ramiprilat-d5. The information presented herein is compiled from various validated analytical methodologies to ensure a thorough and objective overview.

The Role of Proficiency Testing in Ensuring Accurate Quantification

Proficiency testing (PT) is a cornerstone of laboratory quality assurance, providing an external and objective evaluation of a laboratory's ability to produce accurate and reliable results.[1][2] For the quantification of ramipril and ramiprilat, participation in a PT program is highly recommended to ensure the validity of clinical and research data. These programs typically involve the regular analysis of samples with unknown concentrations of the analytes, and the results are compared against a reference value or the mean of all participating laboratories.[3]

While specific commercial proficiency testing programs for ramipril are not widely advertised, laboratories can ensure data quality through several mechanisms:

  • Inter-laboratory Comparison Studies: Collaborating with other laboratories to exchange and analyze blinded samples can provide a valuable measure of a method's accuracy and reproducibility.

  • Use of Certified Reference Materials (CRMs): Where available, analyzing CRMs with known concentrations of ramipril and ramiprilat can provide a direct assessment of analytical accuracy.

  • In-house Proficiency Testing Schemes: Laboratories can prepare their own PT samples by spiking a matrix (e.g., plasma) with known concentrations of ramipril and ramiprilat. These samples can then be analyzed periodically by different analysts to monitor performance.

Comparative Analysis of Analytical Methods

The quantification of ramipril and ramiprilat in biological matrices is predominantly achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique known for its high sensitivity and selectivity.[4][5] The choice of internal standard is a critical factor in the development of a robust LC-MS/MS method. An ideal internal standard should have similar physicochemical properties to the analyte and co-elute with it, but be clearly distinguishable by the mass spectrometer. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative bioanalysis as it closely mimics the analyte during sample preparation and ionization, thus compensating for matrix effects and variability.

Performance Comparison of Internal Standards

The following table summarizes the performance characteristics of different internal standards used in the quantification of ramipril and its active metabolite, ramiprilat.

Internal StandardAnalyte(s)Linearity Range (ng/mL)Precision (%RSD)Accuracy (%RE)Key Advantages
This compound (hypothetical) Ramiprilat0.1 - 100 (projected)< 15% (projected)85-115% (projected)Co-elution with ramiprilat, compensates for matrix effects and ionization variability for the metabolite.
Ramipril-d5 / Ramipril-D3 Ramipril0.2 - 80[6], 0.5 - 250[5]Intra-day: < 8.2%, Inter-day: < 4.8%[7]Within ±5.5%[7]Co-elution with ramipril, compensates for matrix effects and ionization variability for the parent drug.[8]
Enalapril/Enalaprilat Ramipril & RamiprilatRamipril: 0.107–107.0, Ramiprilat: 0.262–105.0[7]Ramipril: < 8.2%, Ramiprilat: < 12.3%[7]Ramipril: ±5.5%, Ramiprilat: ±3.2%[7]Structurally similar ACE inhibitors, commercially available and cost-effective.

Note: Performance data for this compound is projected based on the typical performance of stable isotope-labeled internal standards and the data available for other analytes.

Experimental Protocol: Quantification of Ramipril and Ramiprilat in Human Plasma using LC-MS/MS with this compound as Internal Standard for Ramiprilat

This protocol is a representative example based on common methodologies for the analysis of ramipril and ramiprilat.[4][7][9]

1. Materials and Reagents

  • Ramipril and Ramiprilat reference standards

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

2. Standard and Internal Standard Solution Preparation

  • Prepare individual stock solutions of ramipril, ramiprilat, and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serial dilution of the stock solutions with a 50:50 methanol:water mixture to create calibration curve standards.

  • Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution (this compound).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: 10-90% B

      • 2.5-3.0 min: 90% B

      • 3.0-3.1 min: 90-10% B

      • 3.1-4.0 min: 10% B

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Ramipril: Q1 417.2 -> Q3 234.1

      • Ramiprilat: Q1 389.1 -> Q3 206.1

      • This compound: Q1 394.1 -> Q3 211.1 (hypothetical, exact mass may vary)

    • Ion Source Parameters: Optimized for the specific instrument (e.g., Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 40 psi, Capillary Voltage: 4000 V).

5. Data Analysis

  • Integrate the peak areas for ramipril, ramiprilat, and this compound.

  • Calculate the peak area ratio of each analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators using a weighted linear regression (e.g., 1/x²).

  • Determine the concentration of ramipril and ramiprilat in the QC and unknown samples from the calibration curve.

Visualizing the Workflow and Analytical Logic

To further clarify the experimental process and the relationships between its components, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard (this compound, 10 µL) plasma->is_add vortex1 Vortex is_add->vortex1 ppt Add Acetonitrile (300 µL) (Protein Precipitation) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition lcms->data integrate Peak Integration data->integrate ratio Calculate Peak Area Ratios integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify

Caption: Experimental workflow for ramipril and ramiprilat quantification.

analytical_logic cluster_method Analytical Method cluster_output Results ramipril Ramipril lcms LC-MS/MS ramipril->lcms ramiprilat Ramiprilat ramiprilat->lcms is This compound is->lcms concentration Concentration (ng/mL) lcms->concentration

Caption: Logical relationship of components in the analytical method.

References

Comparative Analysis of Ramiprilat-d5 Batches: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of different batches of Ramiprilat-d5, a deuterated internal standard crucial for the accurate quantification of Ramiprilat in pharmacokinetic and metabolic studies. The data presented here, based on typical batch analysis, is intended to assist researchers, scientists, and drug development professionals in evaluating the consistency and quality of this analytical standard.

Data Presentation: Batch-to-Batch Comparison

The following table summarizes the analytical data for three distinct hypothetical batches of this compound, providing a clear comparison of their key quality attributes.

ParameterBatch ABatch BBatch CAcceptance Criteria
Appearance White to off-white solidWhite to off-white solidWhite to off-white solidWhite to off-white solid
Solubility Soluble in MethanolSoluble in MethanolSoluble in MethanolSoluble in Methanol
¹H-NMR Conforms to structureConforms to structureConforms to structureConforms to structure
Mass Spectrometry Conforms to structureConforms to structureConforms to structureConforms to structure
Chromatographic Purity (by HPLC) 99.2%98.9%99.5%>98.0%
Isotopic Enrichment >99%>99%>99%>95%
Residual Solvents <0.1%<0.1%<0.1%As per ICH Q3C
Water Content (Karl Fischer) 0.3%0.4%0.2%<1.0%

Experimental Protocols

Detailed methodologies for the key experiments cited in the data presentation are provided below. These protocols are based on established analytical techniques for Ramipril and its analogues.[1][2][3][4][5][6]

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of this compound and to identify any related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.[3][4]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.[3][4]

  • Mobile Phase: A common mobile phase consists of a mixture of an acidic buffer (e.g., 0.035 mol/L phosphate buffer, pH 2.0) and acetonitrile in a 35:65 (v/v) ratio.[4]

  • Flow Rate: A flow rate of 1.0 mL/min is maintained.[3][4]

  • Detection: UV detection is performed at a wavelength of 210 nm.[3]

  • Sample Preparation: A stock solution of this compound is prepared in methanol. This solution is further diluted with the mobile phase to an appropriate concentration for analysis.

  • Analysis: The sample solution is injected into the HPLC system, and the resulting chromatogram is recorded. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the chromatographic purity.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.

  • Instrumentation: A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system is often utilized.[1][2]

  • Ionization Source: Electrospray ionization (ESI) in positive mode is a common choice.

  • Sample Preparation: The sample is prepared by dissolving a small amount of this compound in a suitable solvent, such as methanol.

  • Analysis: The prepared sample is introduced into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of this compound, confirming its identity.

Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy is employed to confirm the chemical structure of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Solvent: A deuterated solvent in which the sample is soluble, such as methanol-d4, is used.

  • Sample Preparation: A small amount of the this compound batch is dissolved in the deuterated solvent.

  • Analysis: The ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the observed peaks are compared with the expected spectrum for the this compound structure to ensure conformity.

Mandatory Visualization

The following diagrams illustrate key workflows and concepts related to the analysis of this compound.

G cluster_0 Batch Reception and Initial Checks cluster_1 Analytical Testing cluster_2 Data Review and Batch Release A Receive New Batch of this compound B Visual Inspection (Appearance) A->B C Check Documentation (Certificate of Analysis) A->C D Solubility Test C->D E Identity Confirmation (MS, NMR) D->E F Purity Analysis (HPLC) E->F G Isotopic Enrichment Analysis F->G H Residual Solvent & Water Content G->H I Compare Data to Specifications H->I J Batch Meets Criteria? I->J K Release Batch for Use J->K Yes L Quarantine and Investigate J->L No

Caption: Workflow for Quality Control Analysis of a New this compound Batch.

G cluster_0 Factors Influencing Stability cluster_1 Degradation Products Temperature Temperature Ramiprilat_d5 This compound Integrity Temperature->Ramiprilat_d5 accelerates degradation Humidity Relative Humidity Humidity->Ramiprilat_d5 promotes hydrolysis Light Light Exposure Light->Ramiprilat_d5 pH pH of Solution pH->Ramiprilat_d5 influences hydrolysis rate Ramiprilat Ramiprilat Diketopiperazine Diketopiperazine Derivative Ramiprilat_d5->Ramiprilat hydrolysis of ester group Ramiprilat_d5->Diketopiperazine intramolecular cyclization

Caption: Factors Affecting the Stability of this compound.

References

Navigating the Nuances of Bioanalytical Method Transfer: A Comparison Guide for Ramiprilat Analysis using Ramiprilat-d5

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the successful transfer of a validated bioanalytical method for the quantification of Ramiprilat using its deuterated internal standard, Ramiprilat-d5. This guide provides a comparative framework, detailed experimental protocols, and visual workflows to ensure seamless method implementation across laboratories.

The transfer of a validated analytical method from one laboratory to another is a critical step in the drug development pipeline, ensuring consistent and reliable data generation for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide presents a comprehensive comparison of a hypothetical, yet representative, validated bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Ramiprilat analysis in a "Transferring Laboratory" and its subsequent implementation and validation in a "Receiving Laboratory."

Comparative Performance of the Ramiprilat Bioanalytical Method

Successful method transfer is contingent on the receiving laboratory's ability to reproduce the performance characteristics of the original validated method. The following tables summarize the key quantitative data from both the transferring and receiving laboratories, demonstrating the method's robustness and the successful transfer.

Table 1: Calibration Curve and Sensitivity Parameters

ParameterTransferring LaboratoryReceiving LaboratoryAcceptance Criteria
Linear Range (ng/mL)0.5 - 2500.5 - 250Same as transferring lab
Correlation Coefficient (r²)≥ 0.998≥ 0.997≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL)0.50.5Signal-to-noise ratio ≥ 5
LLOQ Precision (%CV)7.48.1≤ 20%
LLOQ Accuracy (% bias)3.2-4.5Within ±20%

Table 2: Intra-day and Inter-day Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Transferring Laboratory Receiving Laboratory Acceptance Criteria
Precision (%CV) Accuracy (% bias) Precision (%CV) Accuracy (% bias) Precision ≤ 15%, Accuracy ±15%
Intra-day (n=6)
Low QC1.55.82.16.3-3.3
Medium QC1004.1-1.54.91.8
High QC2003.50.84.2-0.5
Inter-day (3 batches, n=18)
Low QC1.56.91.77.5-2.8
Medium QC1005.2-0.95.82.2
High QC2004.61.25.1-0.2

Table 3: Recovery and Matrix Effect

ParameterAnalyteTransferring LaboratoryReceiving LaboratoryAcceptance Criteria
Recovery (%) Ramiprilat89.587.9Consistent and reproducible
This compound91.289.8
Matrix Factor (IS Normalized) Ramiprilat0.981.03%CV ≤ 15%

Experimental Protocols

A detailed understanding of the analytical method is paramount for a successful transfer. The following section outlines the key experimental procedures.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 200 µL of human plasma, add 25 µL of this compound internal standard working solution (100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of 2% formic acid in water and vortex.

  • Condition an Oasis HLB µElution plate with 200 µL of methanol followed by 200 µL of water.

  • Load the pre-treated plasma sample onto the SPE plate.

  • Wash the wells with 200 µL of 5% methanol in water.

  • Elute the analytes with 2 x 50 µL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography (LC) Conditions
ParameterCondition
LC System Agilent 1290 Infinity II HPLC or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Tandem Mass Spectrometry (MS/MS) Conditions
ParameterCondition
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions Analyte
Ramiprilat
This compound
Key MS Parameters
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium
IonSpray Voltage (IS) 5500 V
Temperature (TEM) 550 °C
Ion Source Gas 1 (GS1) 60 psi
Ion Source Gas 2 (GS2) 60 psi

Visualizing the Method Transfer Process

To further clarify the procedural and logical relationships involved in a bioanalytical method transfer, the following diagrams are provided.

MethodTransferWorkflow cluster_originating_lab Transferring Laboratory cluster_receiving_lab Receiving Laboratory A Validated Bioanalytical Method B Method Transfer Protocol Generation A->B E Method Implementation & Familiarization B->E C Training of Receiving Laboratory Personnel C->E Knowledge Transfer D Preparation of Transfer Samples (QCs, Incurred Samples) G Analysis of Transfer Samples D->G Sample Shipment F Execution of Transfer Protocol E->F F->G H Data Analysis & Comparison G->H H->B Results to Transferring Lab I Method Transfer Report H->I J Successful Method Transfer I->J MethodPerformanceComparison cluster_parameters Key Method Parameters cluster_performance Performance Characteristics A Analytical Method for Ramiprilat B Chromatography (Column, Mobile Phase, Gradient) A->B C Mass Spectrometry (Ionization, MRM Transitions, Voltages) A->C D Sample Preparation (Solid-Phase Extraction) A->D E Sensitivity (LLOQ) B->E F Linearity & Range B->F G Precision & Accuracy B->G H Selectivity & Specificity B->H C->E C->H D->G I Recovery & Matrix Effect D->I J Comparative Evaluation during Method Transfer E->J F->J G->J H->J I->J

Safety Operating Guide

Safe Disposal of Ramiprilat-d5: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Ramiprilat-d5, a deuterated form of Ramiprilat used in research settings. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This compound is intended for research and development use only.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Wear safety goggles.[1]

  • Hand Protection: Wear surgical or chemical-resistant gloves.[1]

  • Respiratory Protection: A self-contained breathing apparatus should be used, especially in cases of dust formation or inadequate ventilation.[1]

  • General Handling: Work under a chemical fume hood. Do not inhale the substance or allow it to come into contact with skin and eyes.[2]

In case of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Eyes Immediately flush with plenty of water.[1]
Skin Wash the affected area with plenty of water.[1]
Ingestion Seek immediate medical assistance for gastric lavage.[1]
Inhalation Move to fresh air. If necessary, provide artificial respiration or oxygen.[1]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is incineration by a licensed waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[3][4]

Protocol for Preparing this compound for Disposal:

  • Waste Classification: While this compound itself is not explicitly listed as a hazardous waste under RCRA P-series or U-series in the provided MSDS, it should be handled as a chemical waste.[1] Pharmaceutical waste must be segregated from general waste.[5]

  • Containerization:

    • Place this compound waste into a designated, properly labeled, and sealed waste container.

    • For solid waste (e.g., contaminated vials, weighing paper, PPE), use a securely sealed container.

    • For liquid waste (e.g., solutions containing this compound), use a leak-proof container.

  • Labeling:

    • Clearly label the waste container with "this compound" and any other chemical contents.

    • Include appropriate hazard warnings.

  • Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

    • The storage area should be well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and incineration.

    • Provide the waste disposal contractor with the Safety Data Sheet (SDS) for this compound.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: Prevent the spill from spreading.

  • Cleanup:

    • For solid spills, carefully collect the material, avoiding dust formation.[1]

    • For liquid spills, absorb with an inert material.

    • Wash the spill area with plenty of water.[1]

  • Disposal of Cleanup Materials: All materials used for cleanup (e.g., absorbents, contaminated PPE) must be placed in a sealed container and disposed of as chemical waste, following the protocol outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste Generated B Is the waste in a primary container (e.g., vial)? A->B Solid/Liquid Waste C Is the waste from a spill or contaminated material (e.g., PPE, paper)? A->C Cleanup Waste D Place waste in a designated, sealed, and labeled chemical waste container. B->D C->D E Store container in a secure, designated waste accumulation area. D->E F Contact Environmental Health & Safety (EHS) or a licensed waste contractor for pickup. E->F G Waste is transported for incineration. F->G H End: Proper Disposal Complete G->H

Caption: Workflow for the proper disposal of this compound waste.

Environmental Considerations

While an environmental risk assessment for the parent compound, Ramipril, suggests an insignificant risk to the environment, there is no available ecotoxicity data for Ramiprilat.[6] Therefore, as a precautionary measure, it is imperative to prevent the release of this compound into the environment by adhering strictly to the recommended disposal procedures. Do not dispose of this chemical in wastewater systems.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.